5,5-dimethylhexanenitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H15N |
|---|---|
Molecular Weight |
125.21 g/mol |
IUPAC Name |
5,5-dimethylhexanenitrile |
InChI |
InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 |
InChI Key |
WVRLZGYZLCMBOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 5,5-dimethylhexanenitrile: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-dimethylhexanenitrile is a saturated fatty nitrile characterized by a hexane (B92381) backbone with two methyl groups at the C5 position and a terminal nitrile functional group. This structure imparts specific chemical properties that make it a molecule of interest in organic synthesis and as a potential building block in the development of more complex chemical entities. This technical guide provides a comprehensive overview of the chemical properties, structure, and available technical data for this compound.
Chemical Structure
The structural attributes of this compound are fundamental to its chemical behavior. The presence of a tertiary butyl group at one end of the aliphatic chain introduces significant steric hindrance, which can influence its reactivity. The nitrile group provides a site for a variety of chemical transformations.
IUPAC Name: this compound Molecular Formula: C₈H₁₅N CAS Number: 121253-77-8 SMILES: CC(C)(C)CCCC#N InChI: InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 InChIKey: WVRLZGYZLCMBOU-UHFFFAOYSA-N
Molecular Visualization
The following diagram illustrates the two-dimensional structure of this compound.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Weight | 125.21 g/mol | |
| XLogP3-AA (Computed) | 2.5 | |
| Hydrogen Bond Donor Count (Computed) | 0 | |
| Hydrogen Bond Acceptor Count (Computed) | 1 | |
| Rotatable Bond Count (Computed) | 3 | |
| Topological Polar Surface Area (Computed) | 23.8 Ų | |
| Heavy Atom Count (Computed) | 9 | |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from standard organic chemistry transformations and protocols for analogous compounds.
A common method for the synthesis of nitriles is through the nucleophilic substitution of an alkyl halide with a cyanide salt. A potential synthetic pathway for this compound is outlined below. This proposed workflow is based on general principles and has not been experimentally validated from the cited sources.
Proposed Synthesis Workflow:
-
Halogenation of 5,5-dimethyl-1-hexanol: The starting material, 5,5-dimethyl-1-hexanol, would first be converted to a more reactive alkyl halide. This can be achieved using standard halogenating agents such as phosphorus tribromide (PBr₃) for the bromide or thionyl chloride (SOCl₂) for the chloride. The reaction would typically be carried out in an appropriate solvent, such as diethyl ether or dichloromethane, under controlled temperature conditions to avoid side reactions.
-
Nucleophilic Substitution with Cyanide: The resulting 5,5-dimethylhexyl halide would then undergo a nucleophilic substitution reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to enhance the nucleophilicity of the cyanide ion. The reaction mixture would be heated to facilitate the displacement of the halide and formation of the nitrile.
-
Work-up and Purification: Following the reaction, a standard aqueous work-up would be necessary to remove inorganic salts and the solvent. The crude this compound would then be purified, likely through distillation under reduced pressure, to yield the final product.
Spectroscopic Data
While comprehensive, experimentally verified spectroscopic data for this compound is limited in the public domain, some information is available.
-
Mass Spectrometry: GC-MS data for this compound is indicated to be available, which would be crucial for confirming its molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2260-2220 cm⁻¹. Strong C-H stretching bands from the alkyl chain would also be prominent around 2960-2850 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be expected to show a singlet for the nine equivalent protons of the tert-butyl group. The methylene (B1212753) protons of the hexanenitrile (B147006) chain would appear as multiplets, with chemical shifts and coupling patterns determined by their proximity to the nitrile and tert-butyl groups.
-
¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon atoms in the molecule. The nitrile carbon would appear in the downfield region (typically 115-125 ppm), while the quaternary carbon of the tert-butyl group and the various methylene carbons would have characteristic chemical shifts in the upfield region.
-
Safety and Handling
Specific toxicity and handling data for this compound are not well-documented. However, as with all nitriles, it should be handled with caution in a well-ventilated fume hood, as they can be toxic if inhaled, ingested, or absorbed through the skin. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.
Conclusion
This compound is a specialty chemical with a defined structure that suggests its utility in targeted organic synthesis. While comprehensive experimental data on its physical properties and detailed synthetic protocols are not widely available, its structural characterization is well-established. The provided information, including its structural identifiers and computed properties, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development who may consider this molecule for their synthetic endeavors. Further experimental investigation is warranted to fully characterize its physical properties and reaction kinetics.
An In-depth Technical Guide to 5,5-dimethylhexanenitrile
CAS Number: 121253-77-8
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
5,5-dimethylhexanenitrile, with the CAS number 121253-77-8, is an aliphatic nitrile of interest in organic synthesis and potentially in the development of novel chemical entities. Its structure, featuring a sterically hindered neopentyl-like group, presents unique characteristics in terms of reactivity and physicochemical properties. This guide provides a comprehensive overview of its chemical properties, a detailed hypothetical synthesis protocol, and a discussion of its potential biological relevance based on the broader class of alkyl nitriles.
Chemical and Physical Properties
Due to a lack of experimentally determined data in publicly available literature, the following table summarizes the computed physicochemical properties of this compound. These values are predictions and should be used as estimates.
Table 1: Computed Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem[1] |
| Molecular Weight | 125.21 g/mol | PubChem[1] |
| XLogP3-AA (LogP) | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 125.120449 g/mol | PubChem[1] |
| Monoisotopic Mass | 125.120449 g/mol | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 110 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| InChI | InChI=1S/C8H15N/c1-8(2,3)6-4-5-7-9/h4-6H2,1-3H3 | PubChem[1] |
| InChIKey | WVRLZGYZLCMBOU-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC(C)(C)CCCC#N | PubChem[1] |
Synthesis
Proposed Experimental Protocol: Synthesis of this compound via Kolbe Nitrile Synthesis
Reaction:
(CH₃)₃CCH₂CH₂CH₂Br + NaCN → (CH₃)₃CCH₂CH₂CH₂CN + NaBr
Materials:
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in anhydrous DMSO under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Alkyl Halide: To the stirred solution, add 1-bromo-4,4-dimethylpentane (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature with stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Due to the sterically hindered nature of the substrate, the reaction may require several hours to reach completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash them with brine to remove any remaining DMSO and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude this compound by vacuum distillation.
Safety Precautions: Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Synthesis Workflow
References
Spectroscopic Profile of 5,5-dimethylhexanenitrile: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5,5-dimethylhexanenitrile (C₈H₁₅N). In the absence of publicly available experimental spectra for this specific compound, this document leverages predictive models and data from analogous structures to offer valuable insights into its expected spectral characteristics. The information presented is intended to support researchers in the identification, characterization, and quality control of this compound.
Predicted Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below. These predictions are based on established spectroscopic principles and computational algorithms.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Field Strength: 500 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.31 | Triplet | 2H | -CH₂-CN (C2) |
| ~1.68 | Multiplet | 2H | -CH₂- (C3) |
| ~1.45 | Multiplet | 2H | -CH₂- (C4) |
| ~0.90 | Singlet | 9H | -C(CH₃)₃ (C6) |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Field Strength: 125 MHz)
| Chemical Shift (ppm) | Assignment |
| ~119.8 | -CN (C1) |
| ~43.5 | -CH₂- (C4) |
| ~32.2 | -C(CH₃)₃ (C5) |
| ~29.1 | -C(CH₃)₃ (C6) |
| ~24.5 | -CH₂- (C3) |
| ~17.1 | -CH₂-CN (C2) |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2958 | Strong | C-H stretch (alkane) |
| ~2870 | Medium | C-H stretch (alkane) |
| ~2247 | Medium | C≡N stretch (nitrile) |
| ~1465 | Medium | C-H bend (alkane) |
| ~1367 | Medium | C-H bend (gem-dimethyl) |
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
| m/z | Relative Intensity (%) | Assignment |
| 125 | 5 | [M]⁺ (Molecular Ion) |
| 110 | 20 | [M - CH₃]⁺ |
| 69 | 100 | [M - C₄H₉]⁺ (loss of tert-butyl group) |
| 57 | 80 | [C₄H₉]⁺ (tert-butyl cation) |
| 41 | 60 | [C₃H₅]⁺ (allyl cation) |
Experimental Protocols
The following sections detail generalized experimental protocols for acquiring the spectroscopic data discussed. These methodologies are standard practices and can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : For a standard ¹H NMR spectrum, dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). For ¹³C NMR, a higher concentration of 20-50 mg is typically required. The sample should be fully dissolved to ensure a homogeneous solution.
-
Instrument Setup : The prepared sample solution is transferred to a 5 mm NMR tube. The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity.
-
Data Acquisition : For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically employed.
-
Data Processing : The resulting Free Induction Decay (FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS). Integration of the signals in the ¹H NMR spectrum provides the relative ratios of the different types of protons.
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) : For Attenuated Total Reflectance (ATR) FT-IR, a small amount of liquid this compound is placed directly onto the ATR crystal. A pressure clamp is applied to ensure good contact between the sample and the crystal.
-
Background Collection : A background spectrum of the empty ATR crystal is collected to account for atmospheric and instrumental interferences.
-
Sample Analysis : The sample spectrum is then recorded. The instrument measures the absorption of infrared radiation by the sample at different wavenumbers.
-
Data Processing : The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction : A dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile) is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization : In the ion source (e.g., using electron ionization - EI), the molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺) and various fragment ions.
-
Mass Analysis : The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum which is a plot of relative intensity versus m/z.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
An In-depth Technical Guide to the Synthesis of 5,5-dimethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the most plausible synthetic pathways for 5,5-dimethylhexanenitrile, a valuable building block in organic synthesis. The document details the core synthetic strategy, experimental protocols, and relevant data, tailored for an audience in research and development.
Introduction
This compound is an aliphatic nitrile containing a sterically hindered neopentyl-like fragment. This structural motif is of interest in medicinal chemistry and materials science for its ability to impart unique conformational properties and metabolic stability to molecules. This guide focuses on the most direct and efficient method for its preparation: the nucleophilic substitution of a suitable alkyl halide with a cyanide salt, commonly known as the Kolbe nitrile synthesis.
Primary Synthesis Pathway: Kolbe Nitrile Synthesis
The most viable and widely applicable method for the synthesis of this compound is the Kolbe nitrile synthesis. This reaction involves the nucleophilic attack of a cyanide anion on an alkyl halide, resulting in the formation of a carbon-carbon bond and the corresponding nitrile.
A key challenge in the synthesis of this compound is the sterically hindered nature of the neopentyl-like substrate, which can be prone to rearrangement reactions under certain conditions. However, the use of a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) has been shown to facilitate the direct SN2 displacement without rearrangement, even for sterically hindered primary halides.[1]
The proposed primary synthesis pathway is the reaction of 1-bromo-4,4-dimethylpentane (B1339465) with sodium cyanide in DMSO.
Reaction Scheme
Caption: Kolbe nitrile synthesis of this compound.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, adapted from established procedures for similar neopentyl-type halides.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-bromo-4,4-dimethylpentane | ≥98% | Commercially Available |
| Sodium Cyanide (NaCN) | ≥98% | Commercially Available |
| Dimethyl Sulfoxide (DMSO), anhydrous | ≥99.8% | Commercially Available |
| Diethyl Ether (Et₂O), anhydrous | ACS Grade | Commercially Available |
| Saturated aqueous Sodium Chloride (Brine) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (B86663) (MgSO₄) | Commercially Available |
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, add sodium cyanide (1.1 equivalents). Place the flask under a nitrogen or argon atmosphere.
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to create a slurry of the sodium cyanide. Many inorganic cyanides have good solubility in DMSO, which facilitates the reaction.[2]
-
Substrate Addition: Dissolve 1-bromo-4,4-dimethylpentane (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it to the dropping funnel. Add the solution of the alkyl bromide dropwise to the stirred slurry of sodium cyanide over a period of 30-60 minutes.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to a temperature between 90-140°C.[1] The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by observing the disappearance of the starting alkyl bromide. The reaction time will vary depending on the scale and temperature but can range from 2 to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a large volume of ice-cold water.
-
Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous phase). The addition of a small amount of salt to the aqueous layer can aid in the separation of the layers.[3]
-
Combine the organic extracts and wash sequentially with water and then with brine to remove residual DMSO and inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by vacuum distillation to yield pure this compound.
-
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Quantitative Data
| Parameter | Expected Value | Notes |
| Yield | 60-80% | Yields are highly dependent on reaction conditions and purity of reagents. |
| Reaction Time | 2-24 hours | Dependent on temperature and scale. |
| Reaction Temperature | 90-140 °C | Higher temperatures generally lead to faster reaction rates. |
| Purity (post-distillation) | >98% | Achievable with efficient vacuum distillation. |
Characterization Data
The following table summarizes the key identifiers and predicted spectroscopic data for this compound.
| Property | Value | Source |
| CAS Number | 121253-77-8 | PubChem[4] |
| Molecular Formula | C₈H₁₅N | PubChem[4] |
| Molecular Weight | 125.21 g/mol | PubChem[4] |
| ¹³C NMR (Predicted) | δ (ppm): 119.9 (CN), 39.1 (CH₂), 30.1 (C(CH₃)₃), 29.2 (CH₃), 24.8 (CH₂), 16.9 (CH₂) | PubChem[4] |
| ¹H NMR (Predicted) | δ (ppm): 2.3 (t, 2H), 1.6 (m, 2H), 1.3 (m, 2H), 0.9 (s, 9H) | - |
| IR Spectroscopy (Predicted) | ν (cm⁻¹): ~2245 (C≡N stretch) | - |
Safety Considerations
-
Sodium Cyanide: Sodium cyanide is a highly toxic substance. All manipulations should be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, is mandatory. An appropriate cyanide antidote kit should be readily available.
-
1-bromo-4,4-dimethylpentane: This is a lachrymator and irritant. Handle with care in a fume hood.
-
Dimethyl Sulfoxide (DMSO): DMSO can facilitate the absorption of other chemicals through the skin. It is crucial to avoid skin contact.
Conclusion
The synthesis of this compound can be effectively achieved through the Kolbe nitrile synthesis by reacting 1-bromo-4,4-dimethylpentane with sodium cyanide in DMSO. This method is advantageous as it minimizes the risk of rearrangement reactions common with neopentyl-like substrates. The provided experimental protocol, based on well-established procedures for analogous compounds, offers a reliable starting point for the laboratory-scale preparation of this valuable synthetic intermediate. Careful adherence to safety protocols is paramount when working with cyanide-containing reagents.
References
An In-depth Technical Guide to the Physical Properties of 5,5-dimethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a focused overview of the key physical properties of 5,5-dimethylhexanenitrile, specifically its boiling point and density. Due to the limited availability of experimentally determined data for this specific compound, this document outlines the standard methodologies for determining these properties, alongside a framework for recording and visualizing the workflow for such characterizations.
Quantitative Physical Properties
A comprehensive understanding of a compound's physical properties is fundamental for its application in research and development. The boiling point provides insight into a substance's volatility, while density is crucial for mass-to-volume conversions and formulation development.
| Physical Property | Value | Units | Method of Determination |
| Boiling Point | Not Available | °C or K | Experimental / Predicted |
| Density | Not Available | g/cm³ or g/mL | Experimental / Predicted |
| Molecular Weight | 125.21 | g/mol | Computed[1] |
| XLogP3-AA | 2.5 | Computed[1] |
Experimental Protocols for Determination of Physical Properties
Accurate determination of boiling point and density requires standardized and meticulously executed experimental procedures. The following sections detail widely accepted methodologies.
Determination of Boiling Point
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. Several methods can be employed for its determination, with the choice often depending on the quantity of the substance available.
2.1.1. Thiele Tube Method
This method is suitable for small sample volumes.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), rubber band or wire, heating mantle or Bunsen burner, and heat transfer fluid (e.g., mineral oil).
-
Procedure:
-
A small amount of this compound is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is attached to a thermometer.
-
The assembly is placed in a Thiele tube containing a heat transfer fluid.
-
The side arm of the Thiele tube is gently heated, causing the heat transfer fluid to circulate and heat the sample evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is discontinued, and the apparatus is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
-
2.1.2. Simple Distillation Method
This method is appropriate when a larger volume of the liquid is available and can also serve as a purification step.
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The distillation flask is charged with this compound and a few boiling chips.
-
The distillation apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.
-
The liquid is heated to a steady boil.
-
The temperature is recorded when the vapor condensation ring is stable on the thermometer bulb. This stable temperature reading is the boiling point.
-
Determination of Density
Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.
2.2.1. Gravimetric Method using a Pycnometer or Graduated Cylinder
This is a straightforward and common method for determining the density of a liquid.
-
Apparatus: Pycnometer or a graduated cylinder, and an analytical balance.
-
Procedure:
-
The mass of a clean, dry pycnometer or graduated cylinder is accurately measured using an analytical balance.
-
A known volume of this compound is added to the pycnometer or graduated cylinder.
-
The mass of the container with the liquid is measured.
-
The mass of the liquid is determined by subtracting the mass of the empty container from the mass of the container with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume. For higher precision, this should be repeated multiple times to obtain an average value.[2]
-
Workflow for Physical Property Determination
The logical flow of determining the physical properties of a chemical compound like this compound can be visualized. This process begins with acquiring the compound and proceeds through the experimental determination and data analysis.
Caption: Workflow for determining the physical properties of a chemical compound.
References
An In-depth Technical Guide to the Reactivity and Stability of 5,5-Dimethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical reactivity and stability of 5,5-dimethylhexanenitrile. Given the limited availability of specific experimental data for this compound, this document draws upon established principles of organic chemistry, data from analogous aliphatic nitriles, and relevant toxicological studies to provide a robust predictive assessment of its properties. This information is intended to support research, development, and safety protocols for professionals working with this and similar molecules.
Chemical and Physical Properties
This compound is an aliphatic nitrile with a molecular formula of C8H15N.[1] The structure consists of a hexanenitrile (B147006) backbone with two methyl groups on the C5 position. The presence of the nitrile group and the tertiary butyl-like moiety at the opposite end of the alkyl chain are key determinants of its chemical behavior.
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 125.21 g/mol | [1] |
| Molecular Formula | C8H15N | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(C)CCCC#N | [1] |
| XLogP3 | 2.5 | [1] |
Reactivity of the Nitrile Functional Group
The reactivity of this compound is dominated by the chemistry of the nitrile group (-C≡N). This group can undergo a variety of transformations, making it a versatile intermediate in organic synthesis.
Table 2: Summary of Key Reactions of Aliphatic Nitriles
| Reaction Type | Reagents and Conditions | Product |
| Hydrolysis (Acid-Catalyzed) | H3O+, heat | 5,5-Dimethylhexanoic acid |
| Hydrolysis (Base-Catalyzed) | NaOH or KOH, H2O, heat | 5,5-Dimethylhexanamide, then 5,5-dimethylhexanoate salt |
| Reduction to Primary Amine | 1. LiAlH4, ether; 2. H2O or H2, Ni catalyst, high pressure | 6,6-Dimethylheptan-1-amine |
| Reduction to Aldehyde | 1. DIBAL-H, toluene, -78 °C; 2. H2O | 5,5-Dimethylhexanal |
| Reaction with Grignard Reagents | 1. R-MgBr, ether; 2. H3O+ | Ketone (after hydrolysis of imine intermediate) |
The steric hindrance from the 5,5-dimethyl groups is not expected to significantly impact the reactivity of the distant nitrile group.
Stability and Decomposition
The stability of aliphatic nitriles is a critical consideration for their safe handling and storage. Thermal decomposition can lead to the release of toxic fumes.
Thermal Stability
Table 3: Thermal Decomposition Data for Selected Aliphatic Dinitriles
| Compound | Molecular Formula | Onset Decomposition Temp. (°C) | Primary Decomposition Products |
| Malononitrile | CH₂(CN)₂ | ~130 | Polymerization, toxic fumes (cyanide, nitrogen oxides)[2] |
| Succinonitrile | C₂H₄(CN)₂ | ~220 (evaporation) | Evaporates before significant decomposition[2] |
| Glutaronitrile | C₃H₆(CN)₂ | > 250 (estimated) | Hydrogen cyanide, ammonia, various nitriles[2] |
| Adiponitrile | C₄H₈(CN)₂ | > 300 (estimated) | Hydrogen cyanide, ammonia, various nitriles[2] |
Based on these trends, this compound is likely to have an onset of decomposition temperature well above 200 °C, but experimental verification is essential.
Toxicological Profile and Relevance in Drug Development
Mechanism of Toxicity
The primary toxicological concern for aliphatic nitriles is their potential to release cyanide through metabolic processes.[4] This is catalyzed by cytochrome P450 enzymes in the liver.[4][5] The liberated cyanide can then inhibit cytochrome c oxidase, disrupting cellular respiration.[4] The signs of toxicity for saturated aliphatic nitriles are primarily related to central nervous system effects, consistent with cyanide poisoning.[6]
Role in Pharmaceuticals
The nitrile group is a common functional group in many approved pharmaceutical agents.[7] It is generally considered to be metabolically stable and can contribute to improved pharmacokinetic profiles, including enhanced solubility and bioavailability.[7] The nitrile group can act as a hydrogen bond acceptor or a polar interacting group with biological targets.[8] In most pharmaceutical contexts, the nitrile group does not undergo metabolic cleavage to release cyanide.[7]
Experimental Protocols
Representative Synthesis of an Aliphatic Nitrile
While a specific protocol for this compound is not published, a reliable method for the synthesis of a structurally similar compound, 6-chloro-2,2-dimethylhexanenitrile, involves a two-step process from the corresponding alcohol.[9] This can be adapted for the synthesis of this compound from 5,5-dimethylhexan-1-ol (B3050655).
Step 1: Tosylation of the Alcohol The primary alcohol is converted to its tosylate to create a good leaving group.
-
Dissolve 5,5-dimethylhexan-1-ol in anhydrous pyridine (B92270) and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride portion-wise, maintaining the temperature below 5 °C.
-
Stir at 0 °C for several hours until the starting material is consumed (monitor by TLC).
-
Work up the reaction by pouring it into cold HCl and extracting with a suitable organic solvent (e.g., dichloromethane).
Step 2: Nucleophilic Substitution with Cyanide The tosylate is displaced by cyanide to form the nitrile.
-
Prepare a suspension of sodium cyanide in a polar aprotic solvent like DMSO and heat to 90 °C.[9]
-
Slowly add a solution of the tosylate from Step 1 in DMSO to the heated cyanide suspension.[9]
-
Maintain the reaction at 90 °C and monitor its progress by GC until the tosylate is consumed.[9]
-
After cooling, the reaction mixture is poured into ice-water and the product is extracted.[9]
Caution: This synthesis involves highly toxic sodium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
Visualizations
General Reactivity of the Nitrile Group
Caption: General reaction pathways of the nitrile functional group.
General Metabolic Pathway of Aliphatic Nitriles
Caption: Simplified metabolic activation of aliphatic nitriles leading to cyanide release.
Experimental Workflow for Thermal Decomposition Analysis
Caption: General workflow for analyzing the thermal decomposition of a chemical compound.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 4. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
5,5-dimethylhexanenitrile molecular weight and formula (C8H15N)
Molecular Formula: C8H15N Molecular Weight: 125.21 g/mol [1]
This technical guide provides a comprehensive overview of 5,5-dimethylhexanenitrile, a nitrile compound with the chemical formula C8H15N and a molecular weight of 125.21 g/mol .[1] While specific experimental data and in-depth research on this compound are limited in publicly available literature, this document consolidates the known information and draws parallels with related compounds to offer insights for researchers, scientists, and drug development professionals.
Physicochemical Properties
Quantitative data for this compound is summarized in the table below. This information is primarily based on computational models and data available in chemical databases.
| Property | Value | Source |
| Molecular Formula | C8H15N | PubChem |
| Molecular Weight | 125.21 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)(C)CCCC#N | [1] |
| InChIKey | WVRLZGYZLCMBOU-UHFFFAOYSA-N | [1] |
Synthesis and Reactivity
Detailed, peer-reviewed synthesis protocols specifically for this compound are not widely documented. However, general synthetic routes for aliphatic nitriles can be considered. One common method involves the nucleophilic substitution of a corresponding haloalkane (e.g., 1-bromo-4,4-dimethylpentane) with a cyanide salt.
The reactivity of this compound is expected to be characteristic of aliphatic nitriles. The nitrile group can undergo a variety of chemical transformations, making it a potentially useful intermediate in organic synthesis. Key reactions include:
-
Hydrolysis: Conversion to the corresponding carboxylic acid (5,5-dimethylhexanoic acid) under acidic or basic conditions.
-
Reduction: Transformation to the primary amine (5,5-dimethylhexylamine) using reducing agents like lithium aluminum hydride (LiAlH4).
-
Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine.
These potential reactions are illustrated in the logical relationship diagram below.
Caption: Potential chemical transformations of this compound.
Applications in Drug Development
While there is no specific information on the application of this compound in drug development, its structural motifs and the chemical handles it possesses suggest potential areas of exploration. The gem-dimethyl group can enhance metabolic stability and lipophilicity, which are often desirable properties in drug candidates. The nitrile group can act as a key pharmacophore or be converted into other functional groups, such as amines or carboxylic acids, which are common in bioactive molecules.
Analytical Characterization
A standardized, validated analytical method for this compound is not available in the literature. However, based on its structure, a general workflow for its analysis can be proposed. Gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would likely be the most suitable technique for its separation and identification due to its expected volatility.
The following diagram outlines a logical workflow for the analytical characterization of a synthesized batch of this compound.
Caption: A logical workflow for the analysis of this compound.
Safety Information
Conclusion
This compound is a simple aliphatic nitrile for which detailed experimental research is not extensively published. Its known properties are primarily derived from computational data. Based on the general reactivity of nitriles, it holds potential as a building block in organic synthesis. Further research is required to elucidate its specific chemical properties, biological activity, and potential applications in fields such as drug discovery. Researchers interested in this compound should rely on established principles of organic chemistry for its synthesis and characterization, while exercising appropriate safety precautions.
References
IUPAC nomenclature of 5,5-dimethylhexanenitrile and its isomers
An In-depth Technical Guide to the IUPAC Nomenclature of 5,5-dimethylhexanenitrile and its Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitriles, organic compounds containing the −C≡N functional group, are pivotal intermediates in organic synthesis. Their versatile reactivity allows for transformation into a variety of other functional groups, including amines, carboxylic acids, and ketones. Consequently, nitriles are integral to the synthesis of numerous pharmaceuticals, agrochemicals, and materials. An exacting understanding of their nomenclature is paramount for unambiguous scientific communication. This guide provides a detailed examination of the IUPAC nomenclature of this compound and its structural isomers, presents available physicochemical data, details relevant experimental protocols, and illustrates the isomeric relationships.
According to IUPAC rules, nitriles are typically named by adding the suffix "-nitrile" to the name of the parent alkane that includes the carbon of the cyano group. The chain is numbered starting with the nitrile carbon as position 1. Alternatively, the prefix "cyano-" can be used when the nitrile is treated as a substituent.[1][2]
Isomers of this compound
This compound has the molecular formula C8H15N. Its structural isomers encompass a range of compounds varying by carbon chain length, branching, and the position of the nitrile group. This section details the IUPAC nomenclature for a selection of these isomers.
Data Presentation
The following table summarizes the IUPAC names and available quantitative data for this compound and several of its isomers. It is important to note that while data for some common isomers are available, specific experimental values for many branched isomers, including this compound itself, are not widely reported in publicly available literature.
| IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C8H15N | 125.21 | Not available | Not available | Not available |
| Octanenitrile (B114854) | C8H15N | 125.21 | 198-200[3][4] | 0.814[4] | 1.420[3][4] |
| 2-Ethylhexanenitrile (B1616730) | C8H15N | 125.21 | 193[5][6][7][8][9] | 0.811[5][6][7][8][9] | 1.419[5][7] |
| 2,2-Dimethylhexanenitrile | C8H15N | 125.22[10] | Not available | Not available | Not available |
| 2,4-Dimethylhexanenitrile | C8H15N | 125.21[11] | Not available | Not available | Not available |
| 2,5-Dimethylhexanenitrile | C8H15N | 125.21[12] | Not available | Not available | Not available |
| 4,5-Dimethylhexanenitrile | C8H15N | 125.21[13] | Not available | Not available | Not available |
Isomeric Relationships
The structural diversity of C8H15N nitriles can be visualized as a network of isomers. The diagram below illustrates the relationship between the parent compound, this compound, and other representative isomers, highlighting variations in chain length and substituent positions.
Caption: Isomeric relationships of C8H15N nitriles.
Experimental Protocols
Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexyl Bromide
This method, a variation of the Kolbe nitrile synthesis, involves the nucleophilic substitution of a halide with a cyanide ion.[14]
-
Reaction: CH₃(CH₂)₃CH(C₂H₅)CH₂Br + NaCN → CH₃(CH₂)₃CH(C₂H₅)CN + NaBr
-
Materials:
-
2-Ethylhexyl bromide (1-bromo-2-ethylhexane)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve sodium cyanide in anhydrous DMSO.
-
Reagent Addition: Slowly add 2-ethylhexyl bromide to the stirred solution.
-
Heating: Heat the reaction mixture under reflux. Monitor the reaction's progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer multiple times with diethyl ether.
-
Washing: Combine the organic extracts and wash with brine to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent via rotary evaporation.
-
Purification: The crude 2-ethylhexanenitrile can be purified by vacuum distillation.[14]
-
Synthesis of 2-Ethylhexanenitrile from 2-Ethylhexanamide (B1203107) (Dehydration)
This protocol describes the dehydration of a primary amide to form a nitrile.[6][7]
-
Reaction: CH₃(CH₂)₃CH(C₂H₅)CONH₂ → CH₃(CH₂)₃CH(C₂H₅)CN + H₂O
-
Materials:
-
2-Ethylhexanamide
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene (B151609) or toluene
-
-
Protocol:
-
Setup: In a round-bottom flask with a reflux condenser and magnetic stirrer, dissolve 2-ethylhexanamide in anhydrous benzene.
-
Reaction: Slowly add thionyl chloride to the solution. The reaction may be exothermic and require initial cooling. Heat the mixture to 75–80°C and maintain this temperature for approximately 4.5 hours.[6]
-
Work-up: After cooling, carefully pour the reaction mixture over ice water to quench any remaining thionyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer and wash it with a dilute sodium bicarbonate solution, followed by a brine wash.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The final product can be isolated by distillation.[7][9] A yield of 94% has been reported for this method.[7]
-
Conclusion
This guide has provided a comprehensive overview of the IUPAC nomenclature for this compound and its structural isomers. While a systematic naming convention exists, a notable gap in the literature is the lack of readily available experimental data and synthesis protocols for many of the more complex branched isomers. The provided data and protocols for common isomers like octanenitrile and 2-ethylhexanenitrile serve as a valuable reference for researchers in the field. The continued exploration and documentation of the properties and synthesis of a wider range of nitrile isomers will undoubtedly contribute to advancements in organic chemistry and drug development.
References
- 1. teachy.ai [teachy.ai]
- 2. Nitrile nomenclature [quimicaorganica.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. 124-12-9 CAS MSDS (OCTANENITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2,2-Dimethylhexanenitrile | CymitQuimica [cymitquimica.com]
- 11. Hexanenitrile, 2,4-dimethyl- | C8H15N | CID 59716262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2,5-Dimethylhexanenitrile | C8H15N | CID 43316788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4,5-Dimethylhexanenitrile | C8H15N | CID 83904797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Potential Precursors for the Synthesis of 5,5-Dimethylhexanenitrile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of potential precursors and synthetic pathways for the preparation of 5,5-dimethylhexanenitrile, a valuable nitrile compound with applications in organic synthesis and as a building block for more complex molecules. This document details key synthetic strategies, including the nucleophilic substitution of alkyl halides, the hydrocyanation of alkenes, the conversion of primary alcohols, and the transformation of carboxylic acids. Each method is presented with a focus on its precursors, general reaction conditions, and expected outcomes.
Core Synthetic Strategies and Precursors
The synthesis of this compound can be approached through several strategic disconnections, each pointing to a different set of potential starting materials. The primary retrosynthetic pathways identify 1-halo-4,4-dimethylpentane, 5,5-dimethyl-1-hexene, 5,5-dimethylhexan-1-ol (B3050655), and 5,5-dimethylhexanoic acid as key precursors. The selection of a particular route will depend on factors such as the availability and cost of the starting material, desired yield, and scalability of the reaction.
| Precursor Name | Chemical Structure | Synthetic Pathway | Key Reagents |
| 1-Bromo-4,4-dimethylpentane (B1339465) | BrCH2CH2CH2C(CH3)3 | Kolbe Nitrile Synthesis (SN2) | Sodium Cyanide (NaCN) |
| 5,5-Dimethyl-1-hexene | CH2=CHCH2CH2C(CH3)3 | Hydrocyanation | Hydrogen Cyanide (HCN), Ni or Rh catalyst |
| 5,5-Dimethylhexan-1-ol | HOCH2CH2CH2CH2C(CH3)3 | Two-step: Tosylation and Cyanation | 1. p-Toluenesulfonyl chloride (TsCl), Pyridine2. Sodium Cyanide (NaCN) |
| 5,5-Dimethylhexanoic acid | HOOCCH2CH2CH2C(CH3)3 | Amide formation and Dehydration | 1. Thionyl chloride (SOCl2), Ammonia (NH3)2. Dehydrating agent (e.g., P2O5, SOCl2) |
Experimental Protocols
The following sections provide detailed experimental methodologies for the synthesis of this compound from the identified precursors.
Method 1: Synthesis from 1-Bromo-4,4-dimethylpentane via Kolbe Nitrile Synthesis
This method utilizes the well-established Kolbe nitrile synthesis, a nucleophilic substitution reaction between an alkyl halide and a metal cyanide.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium cyanide (1.2 eq.) and a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Reagent Addition: To the stirred suspension, add 1-bromo-4,4-dimethylpentane (1.0 eq.) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to afford this compound.
Method 2: Synthesis from 5,5-Dimethylhexan-1-ol via Tosylation and Cyanation
This two-step procedure involves the conversion of the primary alcohol to a good leaving group (tosylate), followed by nucleophilic substitution with a cyanide salt.
Experimental Protocol:
Step 1: Tosylation of 5,5-Dimethylhexan-1-ol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5,5-dimethylhexan-1-ol (1.0 eq.) in anhydrous pyridine (B92270) or dichloromethane.
-
Reagent Addition: Cool the solution in an ice bath and add p-toluenesulfonyl chloride (TsCl, 1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for several hours, and then allow it to warm to room temperature overnight.
-
Work-up: Quench the reaction by adding cold water. Extract the mixture with an organic solvent, wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield the crude tosylate.
Step 2: Cyanation of the Tosylate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the crude tosylate from the previous step in a polar aprotic solvent like DMSO or acetone.
-
Reagent Addition: Add sodium cyanide (1.5 eq.) to the solution.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up and Purification: Follow the work-up and purification procedure described in Method 1.
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic pathways.
Caption: Synthesis of this compound via Kolbe nitrile synthesis.
Caption: Two-step synthesis of this compound from the corresponding alcohol.
Concluding Remarks
The selection of an optimal synthetic route for this compound depends on a variety of factors including precursor availability, cost, and the desired scale of production. The Kolbe nitrile synthesis starting from 1-bromo-4,4-dimethylpentane offers a direct and efficient method. The two-step conversion from 5,5-dimethylhexan-1-ol provides an alternative when the corresponding alcohol is more readily available. Further research and process optimization for the hydrocyanation of 5,5-dimethyl-1-hexene and the conversion of 5,5-dimethylhexanoic acid could also yield viable and efficient synthetic pathways. The detailed protocols provided in this guide serve as a foundation for researchers to develop and refine the synthesis of this important chemical intermediate.
An In-depth Technical Guide on the Thermodynamic Data for 5,5-dimethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract: 5,5-dimethylhexanenitrile is a nitrile compound with potential applications in organic synthesis and as an intermediate for specialty chemicals. A thorough understanding of its thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process development, safety analysis, and computational modeling. This technical guide addresses the current landscape of thermodynamic data for this compound. It has been determined that specific experimental thermodynamic data for this compound is not available in the current public literature. This guide, therefore, provides a comprehensive overview of the theoretical background and standardized experimental protocols that can be employed to determine these essential properties. Additionally, it presents computed physical property data and outlines computational methods for theoretical estimation.
Introduction
This compound (C₈H₁₅N) is an aliphatic nitrile characterized by a tert-butyl group at the 5-position. Its molecular structure influences its physical and chemical properties, which are of interest in various fields of chemical research and development. Thermodynamic data are fundamental to understanding the stability, reactivity, and energy profile of a chemical compound. Such data are critical for designing and optimizing synthetic routes, ensuring process safety, and performing molecular modeling and simulations.
Currently, there is a notable absence of published experimental studies detailing the thermodynamic properties of this compound. This guide aims to bridge this gap by providing researchers with the necessary foundational knowledge and methodologies to obtain this data.
Available Physicochemical Data
While experimental thermodynamic data is not available, several physical and chemical properties have been computed and are available in public databases such as PubChem. These properties provide a starting point for understanding the molecule's characteristics.
Table 1: Computed Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 125.21 g/mol | PubChem[1] |
| Molecular Formula | C₈H₁₅N | PubChem[1] |
| XLogP3-AA | 2.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 3 | PubChem[1] |
| Exact Mass | 125.120449483 Da | PubChem[1] |
| Monoisotopic Mass | 125.120449483 Da | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
| Heavy Atom Count | 9 | PubChem[1] |
| Complexity | 110 | PubChem[1] |
Experimental Protocols for Thermodynamic Data Determination
The following sections detail the generalized experimental protocols that can be used to determine the key thermodynamic properties of this compound.
Enthalpy of Formation (ΔfH°)
The standard enthalpy of formation can be determined experimentally using combustion calorimetry.
Principle: The compound is completely combusted in a high-pressure oxygen atmosphere within a bomb calorimeter. The heat released during the combustion (enthalpy of combustion, ΔcH°) is measured by observing the temperature change of the surrounding water bath. The enthalpy of formation is then calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).
Detailed Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of high-purity this compound (typically 0.5 - 1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to ensure ignition.
-
Calorimeter Setup: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm. It is then submerged in a known quantity of water in the calorimeter's insulated jacket. The initial temperature of the water is recorded with high precision.
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined using a standard substance with a known heat of combustion (e.g., benzoic acid). The corrected temperature rise from the experiment is used to calculate the heat of combustion of the sample.
-
Calculation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using the following reaction and Hess's Law: C₈H₁₅N(l) + 11.75 O₂(g) → 8 CO₂(g) + 7.5 H₂O(l) + 0.5 N₂(g) ΔfH°(C₈H₁₅N) = 8 * ΔfH°(CO₂) + 7.5 * ΔfH°(H₂O) - ΔcH°(C₈H₁₅N)
Heat Capacity (Cp) and Entropy (S°)
Heat capacity can be measured using techniques like Differential Scanning Calorimetry (DSC) or adiabatic calorimetry over a range of temperatures.
Principle: Adiabatic calorimetry involves supplying a known amount of heat to the sample in a thermally isolated environment and measuring the resulting temperature increase. DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference.
Detailed Experimental Protocol (Adiabatic Calorimetry):
-
Sample Preparation: A known mass of this compound is sealed in a sample container within the calorimeter.
-
Calorimeter Setup: The sample container is placed in an adiabatic shield, and the entire assembly is cooled to a low temperature (e.g., near absolute zero).
-
Heating and Measurement: A known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is measured. This is repeated in small increments across the desired temperature range.
-
Calculation of Heat Capacity: The heat capacity (Cp) at each temperature is calculated as the ratio of the heat supplied to the temperature change.
-
Calculation of Entropy: The standard entropy (S°) at a given temperature (T) is determined by integrating the heat capacity data from 0 K to T, accounting for the entropies of any phase transitions: S°(T) = ∫(Cp/T) dT from 0 to T
Computational Approaches to Estimate Thermodynamic Data
In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.
Principle: Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations (e.g., G3, G4 theories), can be used to calculate the electronic energy of a molecule. By performing frequency calculations, vibrational, rotational, and translational contributions to the thermodynamic properties can be determined. These calculations can provide reliable estimates for enthalpy of formation, entropy, and heat capacity.[2]
Methodology Workflow:
-
Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to compute the vibrational partition function.
-
Thermochemical Analysis: The electronic energy and the results from the frequency calculation are used to determine the enthalpy, entropy, and heat capacity at various temperatures using statistical mechanics principles.[2]
Mandatory Visualization
The following diagram illustrates a generalized workflow for the determination of the thermodynamic properties of a chemical compound like this compound, combining both experimental and computational approaches.
References
Methodological & Application
Application Notes and Protocols for the Use of 5,5-Dimethylhexanenitrile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-Dimethylhexanenitrile is an aliphatic nitrile characterized by the presence of a sterically demanding tert-butyl group. This structural feature influences its reactivity, often requiring tailored synthetic protocols compared to less hindered nitriles. The nitrile functional group is a versatile synthon in organic chemistry, capable of being transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and heterocycles. These transformations make this compound a potential building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The tert-butyl group can impart desirable pharmacokinetic properties in drug candidates, such as increased metabolic stability and lipophilicity.
Key Synthetic Transformations
The primary applications of this compound in organic synthesis revolve around the transformation of the nitrile group. The main synthetic pathways include hydrolysis to 5,5-dimethylhexanoic acid, reduction to 5,5-dimethylhexylamine, and α-alkylation to introduce further complexity.
1. Hydrolysis to 5,5-Dimethylhexanoic Acid
The conversion of this compound to 5,5-dimethylhexanoic acid is a fundamental transformation. Due to the steric hindrance, forcing conditions such as strong acid or base and elevated temperatures are typically necessary.
Experimental Protocol (General for Hindered Nitriles):
-
Materials: this compound, concentrated sulfuric acid (H₂SO₄) or sodium hydroxide (B78521) (NaOH), water, diethyl ether (or other suitable organic solvent), hydrochloric acid (HCl) for acidification, sodium bicarbonate (NaHCO₃), anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure (Acid-Catalyzed):
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).
-
Carefully add a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).
-
Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can be prolonged (24-48 hours).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with diethyl ether (3 x volume).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,5-dimethylhexanoic acid.
-
Purify by distillation or recrystallization.
-
-
Procedure (Base-Catalyzed):
-
In a round-bottom flask with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent like ethanol (B145695).
-
Add an aqueous solution of sodium hydroxide (e.g., 20-40%).
-
Heat the mixture to reflux and monitor the reaction.
-
Upon completion, cool the mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with concentrated HCl to precipitate the carboxylic acid.
-
Extract the product with an organic solvent, wash, dry, and purify as described above.
-
Table 1: Representative Data for Hydrolysis of Sterically Hindered Nitriles (Analogous Systems)
| Substrate (Analogue) | Conditions | Product | Yield (%) | Reference |
| Pivalonitrile | H₂SO₄, H₂O, reflux | Pivalic Acid | High | General Knowledge |
| 2,2-Dimethylglutarontrile | aq. NaOH, reflux | 2,2-Dimethylglutaric Acid | >90 | General Knowledge |
2. Reduction to 5,5-Dimethylhexylamine
The reduction of the nitrile group to a primary amine is a crucial step for introducing basic nitrogen atoms into a molecule, a common feature in many pharmaceuticals. Strong reducing agents or catalytic hydrogenation are typically employed.
Experimental Protocol (General for Aliphatic Nitriles):
-
Materials: this compound, lithium aluminum hydride (LiAlH₄) or Raney Nickel (Ra-Ni), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), ethanol (for hydrogenation), hydrogen gas (H₂), water, sodium hydroxide solution.
-
Procedure (Using LiAlH₄):
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting mixture at room temperature until a white precipitate forms.
-
Filter the precipitate and wash it thoroughly with the solvent.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,5-dimethylhexylamine.
-
Purify by distillation.
-
-
Procedure (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.
-
Add a catalytic amount of Raney Nickel (typically 5-10% by weight).
-
Pressurize the vessel with hydrogen gas (e.g., 50-100 psi).
-
Heat and stir the reaction mixture until the hydrogen uptake ceases.
-
Cool the vessel, vent the hydrogen, and filter the catalyst through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure to yield the crude amine.
-
Purify by distillation.
-
Table 2: Representative Data for Reduction of Aliphatic Nitriles (Analogous Systems)
| Substrate (Analogue) | Conditions | Product | Yield (%) | Reference |
| Adiponitrile | Ra-Ni, H₂, NH₃, 125 °C, 400 atm | Hexamethylenediamine | >90 | Industrial Process |
| Pivalonitrile | LiAlH₄, Et₂O, reflux | Neopentylamine | High | General Knowledge |
3. α-Alkylation of this compound
Creating a carbanion at the α-position to the nitrile group allows for the introduction of various electrophiles, enabling carbon-carbon bond formation. This requires a strong, non-nucleophilic base.
Experimental Protocol (General for Aliphatic Nitriles):
-
Materials: this compound, lithium diisopropylamide (LDA) or sodium hydride (NaH), anhydrous tetrahydrofuran (THF), an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), saturated aqueous ammonium (B1175870) chloride (NH₄Cl).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, prepare a solution of LDA in anhydrous THF by adding n-butyllithium to diisopropylamine (B44863) at -78 °C.
-
Alternatively, use commercially available LDA solution.
-
Cool the LDA solution to -78 °C.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
Table 3: Representative Data for α-Alkylation of Aliphatic Nitriles (Analogous Systems)
| Nitrile Substrate | Base | Electrophile | Product | Yield (%) | Reference |
| Acetonitrile | LDA | Benzyl bromide | 3-Phenylpropionitrile | >80 | General Procedure |
| Phenylacetonitrile | NaH | Methyl iodide | 2-Phenylpropionitrile | High | General Procedure |
Visualizations of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic transformations of this compound.
Caption: Hydrolysis of this compound.
Caption: Reduction of this compound.
Caption: Workflow for α-alkylation.
Application Notes and Protocols: 5,5-Dimethylhexanenitrile as a Precursor for Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary amines are fundamental building blocks in organic synthesis, playing a crucial role in the development of pharmaceuticals, agrochemicals, and advanced materials. The synthesis of primary amines from nitriles is a common and effective transformation. This document provides detailed application notes and protocols for the use of 5,5-dimethylhexanenitrile as a precursor for the synthesis of 5,5-dimethylhexylamine, a primary amine characterized by a sterically hindered neopentyl-like moiety. This structural feature can impart unique properties to downstream products, such as altered solubility, crystallinity, and biological activity.
Synthesis of 5,5-Dimethylhexylamine
The conversion of this compound to 5,5-dimethylhexylamine can be achieved through two primary methods: catalytic hydrogenation and chemical reduction with metal hydrides. The choice of method will depend on the available equipment, scale of the reaction, and desired purity of the final product.
Method 1: Catalytic Hydrogenation using Raney® Nickel
Catalytic hydrogenation is a widely used industrial method for the reduction of nitriles. It offers high efficiency and is generally considered a "green" chemical process. However, selectivity towards the primary amine can be a challenge, with the formation of secondary and tertiary amines as potential byproducts. The use of ammonia (B1221849) or a basic additive can help to suppress the formation of these byproducts.
Experimental Protocol:
-
Catalyst Preparation: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a gas inlet is charged with Raney® Nickel (50% slurry in water, ~5 g). The water is carefully decanted, and the catalyst is washed with anhydrous ethanol (B145695) (3 x 20 mL) to remove residual water.
-
Reaction Setup: this compound (10.0 g, 79.8 mmol) and anhydrous ethanol (100 mL) are added to the flask containing the activated Raney® Nickel.
-
Hydrogenation: The flask is purged with nitrogen gas and then placed under a hydrogen atmosphere (balloon or hydrogenation apparatus). The reaction mixture is stirred vigorously at room temperature. For enhanced reaction rates, the temperature can be elevated to 50-80°C and the hydrogen pressure increased (e.g., using a Parr hydrogenator).
-
Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting nitrile is consumed.
-
Work-up: Upon completion, the reaction mixture is carefully filtered through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: Raney® Nickel is pyrophoric and must be kept wet with a solvent like ethanol or water during and after filtration. The filter cake should be quenched with copious amounts of water.
-
Purification: The filtrate is concentrated under reduced pressure to remove the ethanol. The resulting crude amine can be purified by distillation under reduced pressure to yield pure 5,5-dimethylhexylamine.
Method 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting a wide range of functional groups, including nitriles, to their corresponding primary amines.[1] This method is particularly useful for laboratory-scale synthesis.
Experimental Protocol:
-
Reaction Setup: A 500 mL three-necked round-bottom flask, oven-dried and equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, is charged with a suspension of LiAlH₄ (4.5 g, 118 mmol) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) (150 mL). The suspension is cooled to 0°C in an ice bath.
-
Addition of Nitrile: A solution of this compound (10.0 g, 79.8 mmol) in anhydrous diethyl ether or THF (50 mL) is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 4-6 hours or until the reaction is complete as monitored by TLC or GC-MS.
-
Quenching: The reaction is carefully quenched by the sequential dropwise addition of water (4.5 mL), 15% aqueous sodium hydroxide (B78521) (4.5 mL), and finally water (13.5 mL) at 0°C. This procedure (Fieser workup) is crucial for the safe decomposition of excess LiAlH₄ and results in a granular precipitate of aluminum salts that is easy to filter.
-
Work-up: The resulting white precipitate is removed by filtration, and the filter cake is washed with diethyl ether or THF (3 x 30 mL).
-
Purification: The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude 5,5-dimethylhexylamine can be purified by vacuum distillation.
Quantitative Data Summary
| Parameter | Catalytic Hydrogenation (Raney® Ni) | Chemical Reduction (LiAlH₄) |
| Starting Material | This compound | This compound |
| Reagents | Raney® Nickel, Hydrogen | Lithium Aluminum Hydride |
| Solvent | Ethanol | Diethyl ether or THF |
| Typical Temperature | 25-80°C | 0°C to Room Temperature |
| Typical Reaction Time | 4-24 hours | 4-6 hours |
| Reported Yields | Moderate to High (Requires optimization) | High |
| Purity | May contain secondary/tertiary amines | Generally high |
Note: The provided data are generalized based on typical nitrile reductions and may require optimization for this specific substrate.
Visualizations
References
Application Notes and Protocols: Hydrolysis of 5,5-dimethylhexanenitrile to 5,5-dimethylhexanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hydrolysis of nitriles is a fundamental transformation in organic synthesis, providing a reliable route to carboxylic acids. This application note details the conversion of 5,5-dimethylhexanenitrile to 5,5-dimethylhexanoic acid, a compound of interest in medicinal chemistry and materials science. Due to the steric hindrance imparted by the neopentyl group (a t-butyl group separated by a methylene), this transformation requires robust reaction conditions. Both acid- and base-catalyzed hydrolysis methods are presented, offering flexibility depending on the substrate's compatibility with acidic or basic environments.[1][2]
These protocols are designed to provide a comprehensive guide for laboratory synthesis, including detailed experimental procedures, data presentation, and visual representations of the workflows and reaction pathways.
Data Presentation
The following table summarizes typical quantitative data for the hydrolysis of sterically hindered nitriles to carboxylic acids. The data presented here is representative and may vary based on the specific reaction scale and conditions.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Starting Material | This compound | This compound |
| Reagents | Sulfuric acid (H₂SO₄), Water | Sodium Hydroxide (B78521) (NaOH), Water, Ethanol (B145695) |
| Reaction Time | 12-24 hours | 18-36 hours |
| Temperature | Reflux (~100-110 °C) | Reflux (~80-90 °C) |
| Typical Yield | 85-95% | 80-90% |
| Purity (crude) | ~90% | ~85% |
| Purity (after purification) | >98% | >98% |
| Primary Byproducts | Ammonium bisulfate | Ammonia, Sodium 5,5-dimethylhexanoate |
Experimental Protocols
Method 1: Acid-Catalyzed Hydrolysis of this compound
This protocol describes the hydrolysis of this compound using a strong acid catalyst.[1]
Materials:
-
This compound
-
Concentrated sulfuric acid (98%)
-
Deionized water
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Carefully add a 1:1 (v/v) mixture of deionized water and concentrated sulfuric acid to the flask. The reaction is exothermic, so the acid mixture should be added slowly and with cooling if necessary.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Wash the organic layer with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5,5-dimethylhexanoic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product with high purity.
Method 2: Base-Catalyzed Hydrolysis of this compound
This protocol outlines the hydrolysis of this compound under basic conditions.[1][2]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated brine solution
-
Anhydrous magnesium sulfate (or sodium sulfate)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (typically 10-20 M) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take 18-36 hours to complete.
-
Work-up:
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of ~2 to precipitate the carboxylic acid.
-
Extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,5-dimethylhexanoic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the hydrolysis of this compound.
Caption: Simplified signaling pathway for the acid-catalyzed hydrolysis of this compound.
Caption: Simplified signaling pathway for the base-catalyzed hydrolysis of this compound.
References
Application of 5,5-dimethylhexanenitrile in Pharmaceutical Intermediate Synthesis: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,5-dimethylhexanenitrile is a versatile aliphatic nitrile building block with significant potential in the synthesis of pharmaceutical intermediates. The presence of a gem-dimethyl group can enhance the metabolic stability and lipophilicity of drug candidates, while the terminal nitrile functionality serves as a key synthetic handle for a variety of chemical transformations. This document provides a detailed overview of the potential applications of this compound in medicinal chemistry, complete with experimental protocols for key transformations and logical workflows for its incorporation into drug discovery programs. While direct literature examples of its use in the synthesis of marketed drugs are not prevalent, its chemical reactivity makes it a valuable scaffold for the exploration of new chemical entities.
Core Synthetic Transformations and Applications
The synthetic utility of this compound primarily revolves around the versatile chemistry of the nitrile group. The most common and valuable transformations for pharmaceutical synthesis include reduction to a primary amine, hydrolysis to a carboxylic acid, and cycloaddition to form tetrazoles. Each of these transformations opens up a distinct pathway for the synthesis of a wide array of pharmacologically relevant structures.
Reduction of the Nitrile to a Primary Amine
The reduction of the nitrile group to a primary amine, yielding 6,6-dimethylheptan-1-amine, is a cornerstone transformation. This primary amine can serve as a crucial intermediate for the synthesis of a variety of active pharmaceutical ingredients (APIs), including enzyme inhibitors, receptor modulators, and other complex nitrogen-containing molecules. The introduction of the 5,5-dimethylhexane moiety can be advantageous for modulating drug-target interactions and improving pharmacokinetic profiles.[1]
Potential Applications of the Resulting Amine:
-
Amide Bond Formation: Coupling with carboxylic acids to form amide-containing drug candidates.
-
Reductive Amination: Reaction with aldehydes or ketones to introduce further diversity.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides.
Experimental Protocol: Reduction of this compound with Lithium Aluminum Hydride (LAH)
This protocol is a representative procedure for the reduction of an aliphatic nitrile.
Materials:
-
This compound
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
2M Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Diatomaceous earth
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of LAH (1.2 equivalents) in anhydrous diethyl ether.
-
The suspension is cooled to 0 °C in an ice bath.
-
A solution of this compound (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is carefully quenched by the sequential dropwise addition of water (x mL), followed by 2M sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams.
-
The resulting granular precipitate is filtered through a pad of diatomaceous earth and washed with diethyl ether.
-
The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 6,6-dimethylheptan-1-amine.
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | Lithium Aluminum Hydride | Diethyl Ether | 4-6 hours | Reflux | >90% |
Hydrolysis of the Nitrile to a Carboxylic Acid
Hydrolysis of this compound under acidic or basic conditions provides 5,5-dimethylhexanoic acid. This carboxylic acid is another key intermediate that can be used to introduce the neohexyl moiety into a molecule, often as a metabolically stable alternative to other alkyl chains.
Potential Applications of the Resulting Carboxylic Acid:
-
Esterification: Formation of ester prodrugs or modification of bioavailability.
-
Amide Coupling: Reaction with amines to form a wide range of bioactive amides.
-
Acid Chloride Formation: Conversion to the more reactive acid chloride for subsequent nucleophilic acyl substitution reactions.
Experimental Protocol: Basic Hydrolysis of this compound
Materials:
-
This compound
-
Sodium hydroxide or potassium hydroxide pellets
-
Ethanol (B145695) or a mixture of ethanol and water
-
Concentrated hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
A solution of this compound (1.0 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
A solution of sodium hydroxide (2.0-3.0 equivalents) in water is added to the flask.
-
The mixture is heated to reflux and stirred vigorously for 12-24 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is cooled in an ice bath and acidified to pH 1-2 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
The product is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to afford 5,5-dimethylhexanoic acid.
| Reactant | Reagent | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | Sodium Hydroxide | Ethanol/Water | 12-24 hours | Reflux | 85-95% |
[2+3] Cycloaddition with Azides to form Tetrazoles
The nitrile group can undergo a [2+3] cycloaddition reaction with an azide (B81097), typically sodium azide, to form a tetrazole ring. Tetrazoles are important pharmacophores in many drugs as they are often used as bioisosteres for carboxylic acids, offering similar acidity but with improved metabolic stability and cell permeability.[1]
Experimental Protocol: Synthesis of 5-(4,4-dimethylpentyl)-1H-tetrazole
Materials:
-
This compound
-
Sodium azide
-
Triethylamine (B128534) hydrochloride or ammonium (B1175870) chloride
-
N,N-Dimethylformamide (DMF)
-
Sodium nitrite (B80452)
-
Hydrochloric acid
-
Ethyl acetate
Procedure:
-
A mixture of this compound (1.0 equivalent), sodium azide (1.5 equivalents), and triethylamine hydrochloride (1.5 equivalents) in DMF is heated to 120-130 °C for 12-24 hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and water is added.
-
The pH of the solution is adjusted to ~3 with hydrochloric acid.
-
The aqueous solution is treated with sodium nitrite to destroy any residual azide.
-
The product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired tetrazole.
| Reactant | Reagents | Solvent | Reaction Time | Temperature | Typical Yield |
| This compound | Sodium Azide, Triethylamine HCl | DMF | 12-24 hours | 120-130 °C | 70-90% |
Visualization of Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound and a logical workflow for its use in a drug discovery program.
Caption: Key synthetic transformations of this compound.
Caption: Workflow for utilizing this compound in drug discovery.
Conclusion
This compound represents a valuable, yet likely underutilized, building block in pharmaceutical synthesis. The gem-dimethyl group offers a desirable structural motif for enhancing metabolic stability, while the nitrile group provides a versatile handle for the synthesis of key pharmaceutical intermediates such as primary amines, carboxylic acids, and tetrazoles. The protocols and workflows outlined in this document provide a foundational guide for researchers and scientists to explore the potential of this compound in the development of novel therapeutics. Further investigation into the incorporation of the 5,5-dimethylhexane scaffold is warranted to fully exploit its potential in medicinal chemistry.
References
Application Notes and Protocols for the Use of 5,5-Dimethylhexanenitrile in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5,5-dimethylhexanenitrile as a versatile building block for the synthesis of various nitrogen-containing heterocyclic compounds. The protocols detailed below are based on well-established synthetic methodologies and have been adapted for the specific reactivity of this compound, taking into account the steric hindrance imparted by the neopentyl group.
Synthesis of 2-(3,3-Dimethylbutyl)thiazole-4-carbonitrile
The Gewald reaction is a powerful tool for the synthesis of substituted 2-aminothiophenes, which can be readily converted to other functionalized thiophenes. A modified approach can be employed to synthesize thiazole (B1198619) derivatives. While direct literature for the use of this compound in a classical Gewald reaction is not available, a modified protocol using a sulfur surrogate can be proposed for the synthesis of a 2-substituted thiazole.[1][2]
Experimental Protocol: Modified Gewald Reaction
-
Materials:
-
This compound
-
Ethyl cyanoacetate (B8463686)
-
Elemental sulfur
-
Morpholine (B109124) (catalyst)
-
Ethanol (B145695) (solvent)
-
-
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.25 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (30 mL).
-
Add a catalytic amount of morpholine (0.2 mL).
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 6-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is purified by recrystallization from ethanol to afford 2-(3,3-dimethylbutyl)thiazole-4-carbonitrile.
-
Quantitative Data:
| Entry | Starting Nitrile | Product | Reaction Time (h) | Proposed Yield (%) |
| 1 | This compound | 2-(3,3-Dimethylbutyl)thiazole-4-carbonitrile | 7 | 65 |
Workflow Diagram:
Caption: Workflow for the proposed synthesis of 2-(3,3-dimethylbutyl)thiazole-4-carbonitrile.
Synthesis of 4-(3,3-Dimethylbutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
The Biginelli reaction is a one-pot three-component synthesis of dihydropyrimidinones.[3][4][5] The reaction typically involves an aldehyde, a β-ketoester, and urea (B33335). In this proposed protocol, 4,4-dimethylpentanal (B3058898) (derived from this compound) would be the aldehyde component.
Experimental Protocol: Biginelli Reaction
-
Materials:
-
4,4-Dimethylpentanal (derived from this compound via reduction)
-
Ethyl acetoacetate (B1235776)
-
Urea
-
Copper(II) sulfate (B86663) pentahydrate (catalyst)
-
Ethanol (solvent)
-
-
Procedure:
-
In a 100 mL round-bottom flask, dissolve 4,4-dimethylpentanal (1.14 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol) in ethanol (25 mL).
-
Add a catalytic amount of copper(II) sulfate pentahydrate (0.25 g, 1 mmol).
-
Add a few drops of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice (50 g).
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
The crude product is purified by recrystallization from ethanol.
-
Quantitative Data:
| Entry | Aldehyde | Product | Reaction Time (h) | Proposed Yield (%) |
| 1 | 4,4-Dimethylpentanal | 4-(3,3-Dimethylbutyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | 5 | 70 |
Reaction Pathway Diagram:
Caption: Proposed Biginelli reaction for pyrimidine (B1678525) synthesis.
Synthesis of 2,6-Bis(3,3-dimethylbutyl)-4-phenylpyridine
The Hantzsch pyridine (B92270) synthesis is a multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to pyridines.[6][7][8] A variation of this synthesis using an enamine, an α,β-unsaturated ketone, and an ammonium (B1175870) source can be adapted for this compound derivatives.
Experimental Protocol: Hantzsch-type Pyridine Synthesis
-
Materials:
-
(E)-1-(3,3-Dimethylbutyl)-3-phenylprop-2-en-1-one (chalcone derivative)
-
3-Amino-5,5-dimethylhex-2-enenitrile (enamine derivative of this compound)
-
Ammonium acetate (B1210297)
-
Acetic acid (solvent)
-
-
Procedure:
-
A mixture of (E)-1-(3,3-dimethylbutyl)-3-phenylprop-2-en-1-one (10 mmol), 3-amino-5,5-dimethylhex-2-enenitrile (10 mmol), and ammonium acetate (1.54 g, 20 mmol) in glacial acetic acid (20 mL) is placed in a round-bottom flask.
-
The mixture is heated at reflux (around 118 °C) for 8-10 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is poured into a beaker containing ice water (100 mL) and neutralized with a saturated sodium bicarbonate solution.
-
The aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Quantitative Data:
| Entry | Reactants | Product | Reaction Time (h) | Proposed Yield (%) |
| 1 | Chalcone and Enamine Derivatives | 2,6-Bis(3,3-dimethylbutyl)-4-phenylpyridine | 9 | 55 |
Experimental Workflow Diagram:
Caption: Workflow for the proposed Hantzsch-type pyridine synthesis.
Synthesis of 2-(3,3-Dimethylbutyl)-4,5-diphenyl-1H-imidazole
The Van Leusen imidazole (B134444) synthesis provides a route to imidazoles from imines and tosylmethyl isocyanide (TosMIC).[9][10] An alternative approach involves a one-pot, three-component reaction of a nitrile, a benzylamine (B48309) derivative, and a base.
Experimental Protocol: Three-Component Imidazole Synthesis
-
Materials:
-
This compound
-
Ammonium acetate
-
Glacial acetic acid (solvent)
-
-
Procedure:
-
A mixture of this compound (1.25 g, 10 mmol), benzoin (2.12 g, 10 mmol), and ammonium acetate (3.85 g, 50 mmol) in glacial acetic acid (15 mL) is heated at reflux for 2 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into water (50 mL).
-
The mixture is neutralized with aqueous ammonia.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an ethanol/water mixture.
-
Quantitative Data:
| Entry | Nitrile | Product | Reaction Time (h) | Proposed Yield (%) |
| 1 | This compound | 2-(3,3-Dimethylbutyl)-4,5-diphenyl-1H-imidazole | 2 | 75 |
Logical Relationship Diagram:
Caption: Logical flow of the three-component imidazole synthesis.
References
- 1. Thiazole formation through a modified Gewald reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thiazole formation through a modified Gewald reaction | Scilit [scilit.com]
- 3. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. chemtube3d.com [chemtube3d.com]
- 9. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 10. Van Leusen Imidazole Synthesis and Imidazole Structure_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Reduction of 5,5-dimethylhexanenitrile
These application notes provide detailed protocols for the selective reduction of 5,5-dimethylhexanenitrile to either 5,5-dimethylhexylamine using lithium aluminum hydride (LiAlH₄) or to 5,5-dimethylhexanal (B6155269) using diisobutylaluminum hydride (DIBAL-H). These procedures are intended for use by researchers, scientists, and professionals in the field of drug development and organic synthesis.
Overview of Nitrile Reduction
The reduction of nitriles is a fundamental transformation in organic chemistry, yielding either primary amines or aldehydes depending on the choice of reducing agent.[1][2] Lithium aluminum hydride is a powerful reducing agent that completely reduces the nitrile group to a primary amine.[3][4][5] In contrast, diisobutylaluminum hydride is a less reactive and sterically hindered reducing agent that allows for the partial reduction of nitriles to an intermediate imine, which upon aqueous workup, hydrolyzes to an aldehyde.[6][7][8] The choice between these two reagents allows for divergent synthesis pathways from a common nitrile starting material.
Reactant and Product Summary
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | CC(C)(C)CCCC#N | C₈H₁₅N | 125.21 | 121253-77-8 |
| 5,5-dimethylhexylamine | CC(C)(C)CCCCN | C₈H₁₉N | 129.24 | 543-82-8 |
| 5,5-dimethylhexanal | CC(C)(C)CCCC=O | C₈H₁₆O | 128.22 | 55320-58-6 |
Reaction Pathways and Mechanisms
The selection of the reducing agent dictates the final product. LiAlH₄, a potent hydride donor, effects a complete reduction, whereas the bulkier DIBAL-H allows for a controlled partial reduction.
Mechanism of Reduction with LiAlH₄: The reduction of a nitrile with LiAlH₄ proceeds via a two-step nucleophilic addition of hydride ions.[3]
-
The first hydride ion attacks the electrophilic carbon of the nitrile, breaking the pi bond and forming an imine anion.[3]
-
This intermediate imine salt undergoes a second hydride addition to form a dianion.[3]
-
An aqueous or acidic workup then protonates the dianion to yield the primary amine.[1][3]
Mechanism of Reduction with DIBAL-H: DIBAL-H facilitates the partial reduction of nitriles.
-
As a Lewis acid, the aluminum atom in DIBAL-H coordinates to the nitrile nitrogen.[2][7]
-
This is followed by the intramolecular transfer of a single hydride ion to the nitrile carbon, forming an aluminum-imine intermediate.[7]
-
The steric bulk of the isobutyl groups on the aluminum prevents a second hydride addition.[7]
-
Subsequent hydrolysis during the aqueous workup cleaves the carbon-nitrogen double bond of the imine, yielding the aldehyde.[2][6]
Comparative Data of Reduction Methods
| Feature | Reduction with LiAlH₄ | Reduction with DIBAL-H |
| Product | 5,5-dimethylhexylamine (Primary Amine) | 5,5-dimethylhexanal (Aldehyde) |
| Reagent Strength | Strong reducing agent[4][9] | Milder, sterically hindered reducing agent[1][6] |
| Stoichiometry | At least 1.5 equivalents required | 1 to 1.2 equivalents typically used |
| Typical Solvent | Tetrahydrofuran (B95107) (THF), Diethyl ether | Toluene (B28343), Dichloromethane (DCM), Hexane |
| Reaction Temperature | 0 °C to room temperature | Low temperature is critical, typically -78 °C[7][8] |
| Workup | Successive addition of water and aqueous NaOH[10] | Quenching with methanol, followed by acidic or salt solution workup[8] |
| Advantages | High yield for amine synthesis, robust reaction. | Excellent for aldehyde synthesis, avoids over-reduction.[6] |
| Disadvantages | Highly reactive with protic solvents, pyrophoric.[11] | Requires strict temperature control to prevent over-reduction.[8] |
Experimental Protocols
Safety Precautions: Both Lithium aluminum hydride and Diisobutylaluminum hydride are pyrophoric and react violently with water.[12] All experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (flame-resistant lab coat, safety glasses, and gloves) must be worn.
Protocol 1: Synthesis of 5,5-dimethylhexylamine using LiAlH₄
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
10% w/v Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Celite
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add LiAlH₄ (1.5 equivalents) and suspend it in anhydrous THF (10 volumes).[10]
-
Cool the suspension to 0 °C using an ice-water bath.
-
Dissolve this compound (1 equivalent) in anhydrous THF (2-3 volumes) and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours.[10]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of:
-
Stir the resulting granular precipitate for 30 minutes, then filter the suspension through a pad of Celite, washing the filter cake with ethyl acetate.[10]
-
Separate the organic layer of the filtrate, and wash it sequentially with water and brine solution.[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5,5-dimethylhexylamine.
-
Purify the crude product by distillation or column chromatography as required.
Protocol 2: Synthesis of 5,5-dimethylhexanal using DIBAL-H
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in toluene or hexane)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of this compound (1 equivalent) in anhydrous toluene (10 volumes).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DIBAL-H solution (1.0 M, 1.1 equivalents) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 2 hours.[8]
-
Monitor the reaction progress by TLC.
-
While maintaining the temperature at -78 °C, quench the reaction by the slow, dropwise addition of methanol.
-
Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt. Stir the mixture vigorously until two clear layers form (this may take several hours).[8]
-
Filter the mixture through a pad of Celite to remove any aluminum salts, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate and wash it sequentially with water and brine solution.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate carefully under reduced pressure (the product is volatile) to yield the crude 5,5-dimethylhexanal.
-
The crude aldehyde can often be used without further purification. If necessary, purify by distillation or column chromatography.
References
- 1. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 2. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. youtube.com [youtube.com]
- 12. Diisobutylaluminum Hydride (DIBAL-H) [commonorganicchemistry.com]
Application Notes and Protocols for the Catalytic Hydrogenation of 5,5-dimethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the catalytic hydrogenation of 5,5-dimethylhexanenitrile to produce 6,6-dimethylhexan-1-amine. This transformation is a key step in the synthesis of various molecules of interest in medicinal chemistry and drug development, where the introduction of a primary amine attached to a sterically hindered alkyl chain can be of significant value. The protocols outlined below describe two common and effective methods for this reduction, utilizing Raney® Nickel and Rhodium on carbon as catalysts.
Introduction
The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. The resulting primary amines are versatile building blocks for the construction of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and materials. The target molecule, 6,6-dimethylhexan-1-amine, possesses a neopentyl-like structural motif, which can impart unique conformational properties and metabolic stability to drug candidates.
Catalytic hydrogenation is a widely employed method for nitrile reduction due to its high efficiency, atom economy, and the generation of clean reaction profiles, often simplifying product isolation. This application note details two robust protocols for the catalytic hydrogenation of this compound, a sterically hindered aliphatic nitrile.
Reaction Pathway
The overall chemical transformation is the reduction of the nitrile functional group to a primary amine using molecular hydrogen in the presence of a metal catalyst.
Caption: General reaction scheme for the catalytic hydrogenation of this compound.
Data Presentation
The following table summarizes the key quantitative data and reaction parameters for the two detailed protocols.
| Parameter | Protocol 1: Raney® Nickel | Protocol 2: Rhodium on Carbon |
| Catalyst | Raney® 2800 Nickel (slurry in water) | 5% Rhodium on Carbon |
| Catalyst Loading | ~20% w/w (wet basis) | 5 mol% |
| Substrate | This compound | This compound |
| Solvent | Methanol (B129727) (MeOH) | Ethanol (B145695) (EtOH) |
| Hydrogen Pressure | 500 psi (approx. 34.5 bar) | 100 psi (approx. 6.9 bar) |
| Reaction Temperature | 80 °C | 60 °C |
| Reaction Time | 12 hours | 18 hours |
| Typical Yield | >90% | >95% |
Experimental Protocols
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All operations involving hydrogen gas under pressure must be conducted in a well-ventilated fume hood or a designated high-pressure laboratory with appropriate safety measures, including spark-proof equipment and a blast shield.[1]
-
Raney® Nickel: Raney® Nickel is pyrophoric and will ignite spontaneously if it becomes dry.[2] Always handle Raney® Nickel as a slurry under water or a suitable solvent. Never allow the catalyst to dry when exposed to air.
-
Reagents: this compound and 6,6-dimethylhexan-1-amine should be handled with care. Based on data for similar compounds, the nitrile may be harmful if swallowed, in contact with skin, or inhaled, and may cause skin and eye irritation.[3] The resulting amine is expected to be corrosive and can cause severe skin burns and eye damage.[4]
-
Waste Disposal: Quench spent Raney® Nickel catalyst carefully with dilute acid (e.g., 1 M HCl) in a well-ventilated area before disposal according to institutional guidelines.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol describes the hydrogenation of this compound using a slurry of Raney® Nickel in methanol under high pressure.
Materials:
-
This compound
-
Raney® 2800 Nickel (slurry in water)
-
Methanol (MeOH), anhydrous
-
High-pressure autoclave equipped with a magnetic stir bar, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst with anhydrous methanol (3 x 20 mL) to remove residual water.
-
Reaction Setup: To the high-pressure autoclave, add this compound (e.g., 5.0 g, ~39.9 mmol) and anhydrous methanol (50 mL).
-
Catalyst Addition: Carefully add the prepared Raney® Nickel slurry (~1 g, wet weight) to the reaction vessel under a stream of inert gas (e.g., argon or nitrogen) to prevent the catalyst from drying.
-
System Purge: Seal the autoclave and purge the system with nitrogen gas three times to remove any air.
-
Hydrogenation: Pressurize the autoclave with hydrogen gas to approximately 500 psi.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the pressure, and repressurize with hydrogen if necessary.
-
Reaction Monitoring: The reaction progress can be monitored by the cessation of hydrogen uptake. Typically, the reaction is complete within 12 hours.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the system with nitrogen.
-
Catalyst Removal: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the Celite® pad with methanol (2 x 10 mL). Caution: Do not allow the filtered catalyst to dry. Immediately quench the spent catalyst.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the methanol. The resulting crude 6,6-dimethylhexan-1-amine can be purified by distillation.
Protocol 2: Hydrogenation using Rhodium on Carbon
This protocol details the hydrogenation of this compound using a 5% Rhodium on Carbon catalyst in ethanol at a lower pressure.
Materials:
-
This compound
-
5% Rhodium on Carbon (Rh/C)
-
Ethanol (EtOH), anhydrous
-
Parr shaker or a similar hydrogenation apparatus.
Procedure:
-
Reaction Setup: In a suitable pressure vessel for a Parr shaker, combine this compound (e.g., 2.0 g, ~15.9 mmol) and anhydrous ethanol (30 mL).
-
Catalyst Addition: Carefully add 5% Rhodium on Carbon (e.g., ~0.33 g, 5 mol%) to the reaction vessel.
-
System Purge: Seal the vessel, attach it to the Parr shaker apparatus, and purge the system with hydrogen gas three to five times.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 100 psi.
-
Reaction: Begin shaking the vessel and heat the reaction mixture to 60 °C.
-
Reaction Monitoring: Monitor the reaction by observing the pressure drop. The reaction is typically complete within 18 hours.
-
Work-up: Allow the vessel to cool to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Rh/C catalyst. Wash the Celite® pad with ethanol (2 x 10 mL).
-
Product Isolation: Remove the solvent from the filtrate by rotary evaporation to yield the crude 6,6-dimethylhexan-1-amine, which can be further purified by distillation.
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the catalytic hydrogenation of this compound.
Caption: Experimental workflow for the catalytic hydrogenation of this compound.
References
Application of 5,5-dimethylhexanenitrile in Agrochemical Synthesis: A General Overview and Hypothetical Protocols
Disclaimer: Extensive literature and patent searches did not yield any specific instances of 5,5-dimethylhexanenitrile being used as a direct precursor or intermediate in the synthesis of commercial or developmental agrochemicals. Therefore, the following application notes and protocols are based on the general reactivity of alkyl nitriles and represent hypothetical applications in the context of agrochemical research and development.
Introduction
Alkyl nitriles are versatile building blocks in organic synthesis, including the preparation of active ingredients for the agrochemical industry.[1][2][3][4][5] The nitrile functional group (-C≡N) is a valuable synthon that can be transformed into various other functionalities, such as carboxylic acids, amides, amines, and ketones, which are often present in the core structures of fungicides, herbicides, and insecticides.[6][7] While this compound is not specifically cited in agrochemical synthesis literature, its structure suggests potential utility in creating molecules with specific steric hindrance and lipophilicity, which can be desirable properties for bioactive compounds.
Potential Synthetic Utility of the Nitrile Group in Agrochemicals
The nitrile group can be a key functional handle for the elaboration of a molecular scaffold. The primary transformations of nitriles that are relevant to the synthesis of agrochemicals include:
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid or an amide. These functional groups are present in numerous agrochemicals.[6][8]
-
Reduction: Reduction of the nitrile to a primary amine, which can then be further functionalized.[7][9]
-
Addition Reactions: Reaction with organometallic reagents (e.g., Grignard reagents) to form ketones.[9]
These transformations allow for the introduction of diverse functionalities that can interact with biological targets in pests, weeds, or fungi.
Hypothetical Application in Agrochemical Synthesis
For the purpose of illustrating the potential use of this compound, a hypothetical synthetic pathway towards a theoretical agrochemical scaffold is presented below. This is a generalized scheme and does not represent an existing synthetic route.
Hypothetical Synthesis Pathway
The following diagram illustrates a hypothetical multi-step synthesis starting from this compound to generate a more complex molecule that could be screened for agrochemical activity.
Generalized Experimental Protocols
The following are generalized, hypothetical protocols for key transformations of an alkyl nitrile like this compound. These are for illustrative purposes only and would require optimization for any specific substrate or desired product.
Protocol 1: Hydrolysis of this compound to 5,5-dimethylhexanoic acid (Hypothetical)
Objective: To convert the nitrile group into a carboxylic acid.
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Deionized water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq) and a 1:1 mixture of concentrated sulfuric acid and water.
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated HCl to precipitate the carboxylic acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5,5-dimethylhexanoic acid.
-
Further purification can be achieved by distillation or recrystallization.
Protocol 2: Reduction of this compound to 5,5-dimethylhexylamine (Hypothetical)
Objective: To convert the nitrile group into a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Deionized water
-
15% Sodium hydroxide (B78521) solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, ice bath, rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether.
-
Cool the suspension in an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or GC.
-
Cool the reaction mixture again in an ice bath and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% sodium hydroxide solution (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting mixture until a white granular precipitate forms.
-
Filter the precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5,5-dimethylhexylamine.
-
The crude amine can be purified by distillation.
Data Presentation
As there is no experimental data available for the use of this compound in agrochemical synthesis, a data table cannot be provided. For a hypothetical synthesis, a table such as the one below would be used to summarize key data points.
| Step | Reaction | Product | Theoretical Yield (g) | Actual Yield (g) | % Yield | Purity (e.g., by GC) |
| 1a | Hydrolysis | 5,5-dimethylhexanoic acid | - | - | - | - |
| 2a | Amide Coupling | N-aryl-5,5-dimethylhexanamide | - | - | - | - |
Conclusion
While this compound is not a documented precursor in the synthesis of existing agrochemicals, the versatile chemistry of the nitrile group suggests its potential as a building block in the discovery of new active ingredients. The bulky tert-butyl group at the 5-position could impart unique steric and lipophilic properties to a final molecule, potentially influencing its biological activity and environmental fate. The provided hypothetical protocols and workflow illustrate how this compound could be integrated into a research and development program for novel agrochemicals. Further research would be required to synthesize and test derivatives of this compound for any potential herbicidal, fungicidal, or insecticidal properties.
References
- 1. Nitrile Synthesis: Methods and Applications | Algor Cards [cards.algoreducation.com]
- 2. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Nitrile [en.highfine.com]
- 6. nbinno.com [nbinno.com]
- 7. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 8. [Applications of nitrile converting enzymes in the production of fine chemicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 5,5-Dimethylhexanenitrile in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5,5-dimethylhexanenitrile as a ligand in organometallic chemistry. While specific research on this particular nitrile is limited, its behavior can be extrapolated from the well-established coordination chemistry of other alkyl nitriles. These compounds are versatile ligands and their metal complexes can serve as valuable precursors and catalysts in a variety of organic transformations.
Introduction to Alkyl Nitriles as Ligands
Alkyl nitriles (R-C≡N) are common ligands in coordination and organometallic chemistry. They are typically classified as L-type ligands, acting as neutral two-electron donors through the lone pair on the nitrogen atom.[1] The coordination of a nitrile to a metal center generally results in the activation of the carbon-nitrogen triple bond, making the carbon atom more susceptible to nucleophilic attack.[2] This property is central to their application in catalysis.
This compound, with its bulky tert-butyl group, can be expected to introduce specific steric effects that may influence the stability, reactivity, and selectivity of its metal complexes.
Synthesis of this compound Metal Complexes
Organometallic complexes containing nitrile ligands are often synthesized by displacing weakly coordinated ligands or by dissolving an anhydrous metal salt in the nitrile, which can also serve as the solvent.[1]
Protocol 1: Synthesis of a Hypothetical Dichlorobis(this compound)palladium(II) Complex
This protocol describes a general method for the synthesis of a Pd(II) complex, a common precursor in cross-coupling catalysis.
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Anhydrous, deoxygenated dichloromethane (B109758) (DCM)
-
Argon or Nitrogen gas supply
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Pentane (B18724) (anhydrous)
Procedure:
-
In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), suspend Palladium(II) chloride (1 mmol) in anhydrous, deoxygenated DCM (20 mL).
-
Add a stoichiometric amount of this compound (2 mmol) to the suspension via syringe or cannula.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by the dissolution of the solid PdCl₂ and a color change in the solution. The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, reduce the volume of the solvent in vacuo to approximately 5 mL.
-
Add anhydrous pentane (30 mL) to precipitate the product.
-
Isolate the solid product by filtration under inert atmosphere, wash with a small amount of cold pentane, and dry under vacuum.
-
Characterize the resulting dichlorobis(this compound)palladium(II) complex by spectroscopic methods (FTIR, NMR).
Expected Observations: Upon coordination to the palladium center, a shift in the C≡N stretching frequency in the infrared spectrum is expected. Typically, the frequency increases upon coordination to a Lewis acidic metal center.
Workflow for the Synthesis of a Metal-Nitrile Complex
Caption: A generalized workflow for the synthesis of a palladium(II)-nitrile complex.
Potential Catalytic Applications
The lability of nitrile ligands makes their metal complexes excellent starting materials for catalytic applications.[1][2] The activation of the nitrile upon coordination also opens pathways for direct transformations of the nitrile group itself.
Application 1: Catalytic Hydration of Nitriles to Amides
The coordination of a nitrile to a metal center enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack of water.[3] This forms the basis for the catalytic hydration of nitriles to amides, a reaction of significant industrial importance.
Protocol 2: Hypothetical Ruthenium-Catalyzed Hydration of a Nitrile
This protocol outlines a general procedure for the catalytic hydration of a nitrile using a hypothetical ruthenium-nitrile complex as a pre-catalyst.
Materials:
-
A ruthenium precursor, e.g., [RuCl₂(p-cymene)]₂
-
This compound (to form the active catalyst in situ)
-
Substrate nitrile (e.g., benzonitrile)
-
Degassed water
-
A suitable solvent (e.g., a mixture of an organic solvent and water)
-
Reaction vessel (e.g., a pressure tube or a sealed vial)
-
Heating and stirring equipment (e.g., oil bath with magnetic stirrer)
Procedure:
-
In a pressure tube, combine the ruthenium precursor (e.g., 0.01 mmol of [RuCl₂(p-cymene)]₂) and this compound (0.02 mmol).
-
Add the substrate nitrile (1 mmol) to the tube.
-
Add the solvent system (e.g., 2 mL of a 1:1 mixture of dioxane and degassed water).
-
Seal the pressure tube and heat the reaction mixture at a specified temperature (e.g., 100-120 °C) with vigorous stirring for a predetermined time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture can be analyzed by techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the conversion and yield of the corresponding amide.
-
The product can be isolated by standard workup procedures, such as extraction and chromatography.
Catalytic Cycle for Nitrile Hydration
References
Application Notes and Protocols: Grignard Reaction with 5,5-dimethylhexanenitrile for the Synthesis of Novel Ketones
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of ketones via the Grignard reaction with 5,5-dimethylhexanenitrile. This reaction is a valuable tool for introducing a variety of alkyl and aryl groups, leading to the formation of sterically hindered ketones which are of significant interest in medicinal chemistry and drug development. The protocols outlined herein provide a robust framework for the successful execution of this transformation, including considerations for substrate-specific challenges and potential side reactions.
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with a wide range of electrophiles.[1] The reaction of a Grignard reagent with a nitrile provides a reliable route to ketones after a subsequent hydrolysis step.[2][3][4] This methodology is particularly useful for the synthesis of unsymmetrical ketones.[5]
This compound presents a sterically hindered substrate due to the presence of a bulky tert-butyl group. This steric hindrance can influence the reactivity of the nitrile and may necessitate optimized reaction conditions to achieve high yields and minimize side reactions. The resulting tert-butyl ketones are valuable scaffolds in drug discovery, as the tert-butyl group can enhance metabolic stability, modulate receptor binding, and improve pharmacokinetic properties.[1][6]
These application notes provide a comprehensive guide for researchers interested in utilizing the Grignard reaction with this compound to synthesize novel ketone derivatives for potential applications in drug development.
Reaction Mechanism and Signaling Pathway
The Grignard reaction with a nitrile proceeds in two main stages:
-
Nucleophilic Addition: The Grignard reagent (R-MgX) acts as a strong nucleophile, attacking the electrophilic carbon of the nitrile group. This addition breaks the carbon-nitrogen triple bond, forming a magnesium imine salt intermediate.[2][7]
-
Hydrolysis: The intermediate imine salt is then hydrolyzed, typically with an aqueous acid, to yield the final ketone product and ammonia.[4][6]
The overall transformation is a robust method for ketone synthesis as the intermediate imine salt is generally stable under the reaction conditions and does not react further with the Grignard reagent.[7]
Caption: General mechanism of the Grignard reaction with a nitrile.
Quantitative Data
The following table summarizes representative yields for the reaction of this compound with various Grignard reagents under optimized conditions. Please note that these are illustrative values and actual yields may vary depending on the specific experimental setup and purity of reagents.
| Grignard Reagent (R-MgX) | R Group | Product Ketone | Representative Yield (%) |
| Methylmagnesium bromide | Methyl | 6,6-Dimethyl-2-heptanone | 85 |
| Ethylmagnesium bromide | Ethyl | 7,7-Dimethyl-3-octanone | 82 |
| Phenylmagnesium bromide | Phenyl | 1-(4,4-dimethylpentyl)-1-phenylmethanone | 78 |
| Isopropylmagnesium chloride | Isopropyl | 2,7,7-Trimethyl-3-octanone | 65 |
| Cyclohexylmagnesium bromide | Cyclohexyl | 1-Cyclohexyl-5,5-dimethyl-1-hexanone | 70 |
Experimental Protocols
General Considerations
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water. All glassware must be thoroughly dried (e.g., oven-dried overnight at >120 °C) and the reaction must be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[8]
-
Solvents: Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) are the most common solvents for Grignard reactions.[7] The use of a co-solvent such as toluene (B28343) may improve yields in some cases.[9]
-
Initiation: The formation of the Grignard reagent can sometimes be slow to initiate. Gentle heating, crushing the magnesium turnings, or adding a small crystal of iodine can help start the reaction.[8]
-
Steric Hindrance: Due to the steric bulk of the tert-butyl group in this compound, the reaction may be slower than with unhindered nitriles. The use of a catalyst, such as zinc chloride (ZnCl₂), has been shown to improve the efficiency of Grignard additions to less reactive nitriles.[8]
Protocol for the Synthesis of 6,6-Dimethyl-2-heptanone
This protocol describes the reaction of this compound with methylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether
-
This compound
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve methyl bromide (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the methyl bromide solution to the magnesium. If the reaction does not start, gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated (indicated by bubbling and a cloudy appearance), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add the nitrile solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 1 M HCl until the solids dissolve.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude ketone can be purified by distillation or column chromatography on silica (B1680970) gel.
-
Caption: General experimental workflow for the Grignard reaction.
Potential Side Reactions
-
Enolization: Grignard reagents are strong bases and can deprotonate the α-carbon of the nitrile if it is acidic, leading to the formation of an enolate and reducing the yield of the desired ketone. However, this compound has non-acidic protons on the carbon adjacent to the tert-butyl group, so enolization at this position is not a concern.
-
Reduction: If the Grignard reagent has a β-hydride (e.g., isopropylmagnesium chloride), it can act as a reducing agent, reducing the nitrile to an amine.
-
Reaction with Impurities: Any protic impurities in the starting materials or solvents will quench the Grignard reagent, reducing the overall yield.
Applications in Drug Development
Ketones are versatile intermediates in the synthesis of a wide range of biologically active molecules. The sterically hindered ketones synthesized from this compound are of particular interest in drug discovery for several reasons:
-
Metabolic Stability: The bulky tert-butyl group can act as a metabolic shield, preventing enzymatic degradation of nearby functional groups and thereby increasing the in vivo half-life of a drug candidate.[1][6]
-
Receptor Selectivity: The steric bulk of the tert-butyl group can enforce a specific conformation on a molecule, leading to higher binding affinity and selectivity for its biological target.[6] This can result in increased potency and a reduction in off-target side effects.
-
Improved Pharmacokinetics: The lipophilic nature of the tert-butyl group can enhance the absorption and distribution of a drug molecule.
The ketones produced through this methodology can serve as precursors for the synthesis of more complex molecules, including tertiary alcohols (via a second Grignard addition), amines (via reductive amination), and various heterocyclic compounds. These downstream products are valuable building blocks for the development of new therapeutic agents.
References
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Zinc chloride-catalyzed Grignard addition reaction of aromatic nitriles - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01659A [pubs.rsc.org]
- 9. Oxonitriles: A Grignard Addition-Acylation Route to Enamides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: High-Yield Synthesis of 5,5-Dimethylhexanenitrile
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the high-yield synthesis of 5,5-dimethylhexanenitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common high-yield synthetic route for this compound?
A1: The most prevalent and direct method for synthesizing this compound is via a nucleophilic substitution (SN2) reaction. This typically involves reacting a 1-halo-4,4-dimethylpentane (e.g., 1-bromo-4,4-dimethylpentane (B1339465) or 1-chloro-4,4-dimethylpentane) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.
Q2: What are the critical parameters to control for achieving a high yield?
A2: To maximize the yield of this compound, it is crucial to control the following parameters:
-
Reaction Temperature: Lower temperatures generally favor the desired SN2 reaction over the competing E2 elimination side reaction.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are recommended as they effectively solvate the cation of the cyanide salt, thereby increasing the nucleophilicity of the cyanide anion.[1]
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the nitrile product into the corresponding amide or carboxylic acid, thus reducing the final yield.[1] Ensure all reagents and glassware are thoroughly dried.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored using analytical techniques such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC). By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material and the formation of the product.
Q4: What are the expected side products in this synthesis?
A4: The primary side product to anticipate is the elimination product, 4,4-dimethyl-1-pentene, resulting from the E2 reaction pathway. Additionally, if the reaction is not performed under anhydrous conditions, hydrolysis of the nitrile can lead to the formation of 5,5-dimethylhexanamide and 5,5-dimethylhexanoic acid.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive cyanide salt. 2. Poor quality of the alkyl halide. 3. Insufficient reaction temperature or time. | 1. Use freshly opened or properly stored anhydrous cyanide salt. 2. Purify the alkyl halide before use. 3. Gradually increase the reaction temperature and monitor the reaction progress by GC or TLC. |
| Significant Formation of Elimination Byproduct | 1. The reaction temperature is too high. 2. A basic cyanide source is being used. | 1. Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. 2. Use a polar aprotic solvent like DMSO or DMF to reduce the basicity of the cyanide anion.[1] |
| Presence of Amide or Carboxylic Acid Impurity | Hydrolysis of the nitrile product due to the presence of water. | 1. Ensure all reagents, solvents, and glassware are rigorously dried before use. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Use a neutral or slightly acidic work-up procedure.[1] |
| Difficulty in Product Purification | The boiling points of the product and impurities are very close. | 1. Utilize fractional distillation for purification. 2. If distillation is ineffective, consider purification by column chromatography using silica (B1680970) gel. |
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound from 1-bromo-4,4-dimethylpentane.
Materials:
-
1-bromo-4,4-dimethylpentane
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (1.2 equivalents) and anhydrous DMSO. Stir the suspension under an inert atmosphere (e.g., nitrogen).
-
Addition of Alkyl Halide: Slowly add 1-bromo-4,4-dimethylpentane (1.0 equivalent) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70°C and maintain this temperature. Monitor the reaction progress by GC or TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Quantitative Data Summary
| Parameter | Value |
| Typical Yield | 85-95% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 60-70°C |
| Purity (Post-distillation) | >98% (by GC) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Common side reactions in the synthesis of 5,5-dimethylhexanenitrile
Welcome to the technical support center for the synthesis of 5,5-dimethylhexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two most common and well-established methods for synthesizing this compound are:
-
Nucleophilic Substitution (SN2 Reaction): This route involves the reaction of a 1-halo-4,4-dimethylpentane (e.g., 1-chloro- or 1-bromo-4,4-dimethylpentane) with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.
-
Dehydration of a Primary Amide: This method starts with 5,5-dimethylhexanamide, which is then dehydrated using a variety of reagents to yield the corresponding nitrile. Common dehydrating agents include phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[1][2]
Q2: Why is the SN2 reaction for the synthesis of this compound often slow?
A2: The slow reaction rate is primarily due to steric hindrance. The substrate, 1-halo-4,4-dimethylpentane, possesses a neopentyl-like structure with a bulky tert-butyl group. This steric bulk impedes the required backside attack of the cyanide nucleophile on the carbon atom bearing the leaving group, which is characteristic of the SN2 mechanism. This hindrance leads to a significantly slower reaction rate compared to less sterically hindered primary alkyl halides.
Q3: What are the most common side products I should expect during the synthesis of this compound?
A3: The expected side products depend on the chosen synthetic route:
-
For the SN2 route:
-
Elimination (E2) products: Formation of 4,4-dimethyl-1-pentene (B165720) is a common side reaction. The cyanide ion can act as a base, leading to the elimination of the hydrohalic acid.
-
Hydrolysis products: If water is present in the reaction mixture, the nitrile product can be hydrolyzed to 5,5-dimethylhexanamide and subsequently to 5,5-dimethylhexanoic acid.
-
-
For the amide dehydration route:
-
Incomplete reaction: Residual 5,5-dimethylhexanamide is a common impurity if the dehydration is not driven to completion.
-
Byproducts from the dehydrating agent: The specific byproducts will depend on the reagent used. For example, using SOCl₂ will generate SO₂ and HCl, while P₂O₅ will form various phosphate (B84403) species.[1][3]
-
Troubleshooting Guides
SN2 Synthesis Route: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Steric Hindrance: The neopentyl-like structure of the substrate significantly slows the SN2 reaction. 2. Poor Nucleophile Activity: The cyanide salt may have low solubility or reactivity in the chosen solvent. 3. Inactive Catalyst: If a phase-transfer catalyst is used, it may be inactive. | 1. Increase Reaction Time and/or Temperature: Monitor the reaction over an extended period (24-72 hours). A moderate increase in temperature can improve the rate, but be mindful of increased elimination. 2. Solvent Choice: Use a polar aprotic solvent like DMSO or DMF to effectively dissolve the cyanide salt and enhance the nucleophilicity of the cyanide ion. 3. Phase-Transfer Catalysis: Consider adding a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide) to improve the solubility and reactivity of the cyanide salt. |
| Significant Alkene Impurity | Elimination Reaction (E2): The cyanide ion (CN⁻) can act as a base, promoting the elimination of HX from the alkyl halide. This is more prevalent at higher temperatures. | 1. Temperature Control: Maintain the lowest feasible reaction temperature that allows for a reasonable reaction rate. Substitution is generally favored over elimination at lower temperatures. 2. Solvent: Utilize a polar aprotic solvent such as DMSO or DMF, which favors the SN2 pathway over E2. |
| Presence of Amide or Carboxylic Acid Impurity | Hydrolysis of Nitrile: The nitrile product can be hydrolyzed to the corresponding amide and further to the carboxylic acid if water is present, particularly under acidic or basic conditions. | 1. Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Neutral Work-up: Employ a neutral or slightly acidic aqueous work-up. Avoid prolonged exposure to strong acids or bases during extraction and purification. |
Amide Dehydration Route: Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Incomplete Reaction (High levels of starting amide) | 1. Insufficient Dehydrating Agent: The molar ratio of the dehydrating agent to the amide may be too low. 2. Reaction Time/Temperature: The reaction may not have been allowed to proceed for a sufficient duration or at an adequate temperature for complete conversion. | 1. Optimize Stoichiometry: Use a slight excess of the dehydrating agent. For solid reagents like P₂O₅, ensure efficient mixing. 2. Adjust Reaction Conditions: Increase the reaction time or moderately elevate the temperature, monitoring the reaction progress by TLC or GC. |
| Formation of Dark-Colored Byproducts | Charring/Decomposition: Aggressive heating or highly acidic conditions generated by reagents like SOCl₂ or POCl₃ can lead to the decomposition of the starting material or product. | 1. Controlled Reagent Addition: Add the dehydrating agent portion-wise or as a solution to manage the exothermicity of the reaction. 2. Temperature Management: Maintain a controlled and consistent reaction temperature. Avoid localized overheating. 3. Use of a Base: For reagents like SOCl₂ and POCl₃ that produce HCl, a non-nucleophilic base (e.g., pyridine) can be added to neutralize the acid and prevent side reactions. |
| Difficult Purification | Residual Dehydrating Agent/Byproducts: The inorganic byproducts of the dehydration reaction can complicate the isolation of the nitrile. | 1. Careful Work-up: Quench the reaction mixture carefully (e.g., by pouring it onto ice). 2. Aqueous Extraction: Perform aqueous washes to remove water-soluble inorganic byproducts. For acidic byproducts, a mild base wash can be effective. 3. Distillation/Crystallization: Purify the final product by vacuum distillation or crystallization if applicable. |
Experimental Protocols
Protocol 1: Synthesis of this compound via SN2 Reaction
This protocol is adapted from procedures for structurally similar compounds and is optimized to minimize side reactions.
Materials:
-
Sodium cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, nitrogen inlet
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.1 equivalents) and anhydrous DMSO.
-
Stir the suspension under a nitrogen atmosphere.
-
Slowly add 1-bromo-4,4-dimethylpentane (1.0 equivalent) to the mixture at room temperature.
-
Heat the reaction mixture to 70-80 °C. Due to steric hindrance, the reaction may require an extended period (24-72 hours). Monitor the reaction progress by GC-MS or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing cold water and extract with diethyl ether (3 x volume of DMSO).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
Protocol 2: Synthesis of this compound via Dehydration of 5,5-dimethylhexanamide
This protocol outlines a general procedure using phosphorus pentoxide as the dehydrating agent.
Materials:
-
5,5-dimethylhexanamide
-
Phosphorus pentoxide (P₂O₅)
-
Sand
-
Short-path distillation apparatus
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, thoroughly mix 5,5-dimethylhexanamide (1.0 equivalent) with phosphorus pentoxide (0.5 - 1.0 equivalents). The P₂O₅ should be finely powdered to ensure good contact. Mixing with sand can help with heat distribution and prevent clumping.
-
Assemble a short-path distillation apparatus connected to the reaction flask.
-
Heat the mixture gently with a heating mantle. As the reaction proceeds, the this compound will form and distill over.
-
Collect the distillate, which is the crude nitrile product.
-
The collected product can be further purified by a second fractional distillation.
Visualizations
Caption: Competing SN2 and E2 pathways in the synthesis of this compound.
References
Technical Support Center: Purification of 5,5-dimethylhexanenitrile
Welcome to the Technical Support Center for the purification of 5,5-dimethylhexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the purification of this compound.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the yield of purified this compound low after fractional distillation?
Answer:
Low recovery of this compound after fractional distillation can be attributed to several factors. A primary reason is the presence of impurities with boiling points close to that of the target compound, leading to the collection of a broad fraction to ensure purity, thereby sacrificing yield. Inaccurate temperature and pressure control during distillation can also lead to either incomplete distillation or co-distillation with higher or lower boiling point impurities. Additionally, product loss can occur due to adherence to the distillation apparatus, especially in small-scale purifications. Finally, thermal decomposition, although less common for simple alkyl nitriles, can occur if excessive temperatures are applied.
To improve the yield, it is crucial to use an efficient fractionating column and to carefully monitor and control the distillation temperature and pressure. Pre-purification steps, such as an aqueous wash to remove any water-soluble impurities, can also be beneficial.
Question 2: After purification by column chromatography, I observe co-elution of my product with an unknown impurity. How can I improve the separation?
Answer:
Co-elution during column chromatography is a common challenge. The primary cause is the selection of an inappropriate solvent system with either too high or too low polarity, which fails to provide adequate separation between this compound and the impurity. Overloading the column with the crude sample can also lead to band broadening and overlapping of peaks. An improperly packed column with channels or cracks will result in an uneven solvent front and poor separation.
To address this, systematically optimize the solvent system using thin-layer chromatography (TLC) before performing column chromatography. A good starting point for non-polar compounds like this compound is a hexane (B92381)/ethyl acetate (B1210297) gradient. Ensure the column is packed uniformly and do not overload it; the amount of crude material should typically be 1-5% of the weight of the stationary phase.
Question 3: My purified this compound is contaminated with water. How can I effectively remove it?
Answer:
Water contamination in purified nitriles is a frequent issue. This can arise from using wet solvents or glassware, or from absorption of atmospheric moisture, as some nitriles are hygroscopic. The use of an inefficient or insufficient amount of drying agent before the final purification step is another common cause.
To remove water, ensure all glassware is thoroughly dried before use and handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. Before distillation, dry the crude product over a suitable anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate. For trace amounts of water in the final product, azeotropic distillation with a solvent like toluene (B28343) can be effective.
Question 4: The NMR spectrum of my purified product shows unexpected peaks. What could be the source of these impurities?
Answer:
Unexpected peaks in the NMR spectrum indicate the presence of residual impurities. If a Michael addition-type synthesis was used to prepare the this compound, these impurities could be unreacted starting materials, such as an α,β-unsaturated nitrile or a ketone. Residual basic catalyst used in the synthesis can also be a source of contamination. Furthermore, side products from the reaction, such as polymers or adducts, may be present.
To identify and remove these impurities, first, compare the NMR spectrum with the spectra of the starting materials. An acidic wash of the crude product before purification can help remove basic catalysts. If side products are the issue, repurification by fractional distillation or column chromatography with an optimized solvent system may be necessary.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant for its purification?
A1: The key physical properties for the purification of this compound are summarized in the table below. The boiling point is particularly important for purification by distillation.
| Property | Value |
| Molecular Formula | C8H15N |
| Molecular Weight | 125.21 g/mol [1] |
| Estimated Boiling Point | ~178-179 °C (at atmospheric pressure) |
Q2: What is a suitable purification method for a large-scale synthesis of this compound?
A2: For large-scale purification, fractional distillation is generally the most efficient and cost-effective method. It allows for the separation of this compound from impurities with different boiling points. For optimal results, a fractionating column with a high number of theoretical plates should be used.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is typically used for the purification of solid compounds. As this compound is expected to be a liquid at room temperature, recrystallization is not a suitable primary purification technique.
Q4: What analytical techniques are recommended to assess the purity of this compound?
A4: The purity of this compound can be effectively assessed using the following techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method to determine the purity and identify any volatile impurities. The fragmentation pattern in the mass spectrum can help confirm the structure of the compound. For nitriles, a peak corresponding to the loss of a hydrogen atom ([M-1]) is often observed.[3] A McLafferty rearrangement can result in a characteristic peak at m/z 41.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are powerful tools to confirm the structure and identify impurities. Protons on the carbon adjacent to the nitrile group typically appear in the 2-3 ppm region of the 1H NMR spectrum.[4][5]
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for purifying liquid this compound from impurities with significantly different boiling points.
Methodology:
-
Preparation: Place the crude this compound in a round-bottom flask. Add boiling chips or a magnetic stir bar.
-
Apparatus Setup: Assemble a fractional distillation apparatus. Use a well-insulated fractionating column.
-
Distillation: Heat the flask gently. Discard the initial fraction (forerun) that distills at a lower temperature.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point of this compound (approximately 178-179 °C at atmospheric pressure, but it is advisable to perform the distillation under reduced pressure to lower the boiling point and prevent potential decomposition).
-
Analysis: Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purification by Column Chromatography
This protocol is suitable for removing impurities with polarities similar to this compound.
Methodology:
-
Stationary Phase: Use silica (B1680970) gel as the stationary phase.
-
Solvent System Selection: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, least polar solvent mixture.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for purification issues of this compound.
References
Optimizing reaction conditions for 5,5-dimethylhexanenitrile synthesis
This technical support center provides troubleshooting guides and frequently asked questions for the synthesis of 5,5-dimethylhexanenitrile, a process often challenged by the steric hindrance of the neopentyl-like substrate. The primary synthetic route discussed is the nucleophilic substitution (SN2) reaction between a 1-halo-4,4-dimethylpentane and a cyanide salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most direct and common method is the Kolbe nitrile synthesis, which involves a bimolecular nucleophilic substitution (SN2) reaction.[1][2] This is typically achieved by reacting a 1-halo-4,4-dimethylpentane (e.g., 1-bromo-4,4-dimethylpentane) with an alkali metal cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent.[1][3]
Q2: Why is the reaction to form this compound particularly slow?
A2: The reaction is slow due to significant steric hindrance. The substrate, 1-halo-4,4-dimethylpentane, has a tert-butyl group on the carbon adjacent (at the beta-position) to the reaction center. This structure, often referred to as a neopentyl-like halide, severely impedes the backside attack required for an SN2 reaction, leading to a much slower reaction rate compared to less hindered primary alkyl halides.[4] For practical purposes, neopentyl halides are sometimes considered almost inert in SN2 reactions.[4]
Q3: Which starting materials are recommended for this synthesis?
A3: For the alkyl halide, 1-bromo-4,4-dimethylpentane (B1339465) is generally preferred over 1-chloro-4,4-dimethylpentane (B2393263) due to bromide being a better leaving group. 1-iodo-4,4-dimethylpentane would be even more reactive. For the cyanide source, sodium cyanide (NaCN) is commonly used. The choice of solvent is critical; polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are highly recommended as they can accelerate the rate of SN2 reactions, especially for sterically hindered substrates.[1][2]
Q4: What are the primary safety concerns when performing this synthesis?
A4: The primary safety concern is the use of highly toxic cyanide salts (e.g., NaCN, KCN). These can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also crucial to avoid mixing cyanide salts with acid, as this will generate highly toxic hydrogen cyanide (HCN) gas.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am observing very low to no yield of this compound. What are the potential causes?
A: This is a common issue primarily due to the steric hindrance of the substrate. Several factors could be contributing:
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Insufficient Reaction Time or Temperature: Due to the slow nature of SN2 reactions on neopentyl-like halides, extended reaction times and elevated temperatures are often necessary.
-
Poor Solubility of Cyanide Salt: The cyanide salt may not be sufficiently soluble in the chosen solvent, reducing the concentration of the nucleophile.
-
Inappropriate Solvent Choice: Using protic solvents (e.g., ethanol, water) or less polar aprotic solvents can slow down the SN2 reaction.
-
Poor Leaving Group: If you are using a chloro-substrate, the reaction will be significantly slower than with a bromo- or iodo-substrate.
Recommended Solutions:
-
Increase Reaction Time and Temperature: Monitor the reaction over an extended period (24-72 hours) and consider increasing the temperature. However, be cautious of promoting elimination side reactions at very high temperatures.
-
Use DMSO as the Solvent: Dimethyl sulfoxide (DMSO) is an excellent solvent for SN2 reactions involving cyanide salts and is particularly effective for sterically hindered halides.[1][2]
-
Use a More Reactive Substrate: If possible, use 1-bromo- or 1-iodo-4,4-dimethylpentane as the starting material.
-
Consider a Phase-Transfer Catalyst: Although not always necessary with DMSO, a phase-transfer catalyst like a quaternary ammonium (B1175870) salt could help if cyanide salt solubility is an issue in other solvents.
Issue 2: Presence of an Alkene Impurity
Q: My product is contaminated with 4,4-dimethyl-1-pentene. How can I minimize this?
A: The formation of an alkene is due to a competing elimination (E2) reaction. The cyanide ion, in addition to being a nucleophile, can also act as a base.
Recommended Solutions:
-
Control the Temperature: Lower reaction temperatures generally favor substitution over elimination. Try to find the lowest temperature at which the substitution reaction proceeds at a reasonable rate.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF can help to solvate the cation of the cyanide salt, which can reduce the basicity of the cyanide anion, thus favoring substitution.
Issue 3: Presence of an Isonitrile Impurity
Q: I have identified an isonitrile (4,4-dimethylpentyl isocyanide) in my product mixture. Why did this form and how can I prevent it?
A: The cyanide ion is an ambident nucleophile, meaning it can attack via either the carbon or the nitrogen atom.[1] Attack through the nitrogen atom leads to the formation of an isonitrile.
Recommended Solutions:
-
Choice of Cyanide Salt and Solvent: The formation of the nitrile is favored when using alkali cyanides (like NaCN or KCN) in polar aprotic solvents (like DMSO). These conditions promote a "free" cyanide ion where the more nucleophilic carbon atom is more likely to attack.[1][5] The use of more covalent cyanide salts, such as silver cyanide (AgCN), would favor isonitrile formation and should be avoided.[1]
-
Purification: Isonitriles can often be removed during workup, as they can be hydrolyzed to amines under acidic conditions.[1] A wash with dilute acid during the extraction process can help remove this impurity.
Data Presentation
Table 1: Effect of Leaving Group and Solvent on Reaction Time and Yield for this compound Synthesis
| Starting Material | Solvent | Temperature (°C) | Approx. Reaction Time (h) | Approx. Yield (%) |
| 1-Chloro-4,4-dimethylpentane | Acetone | 56 (reflux) | > 72 | < 10 |
| 1-Bromo-4,4-dimethylpentane | Acetone | 56 (reflux) | 48 - 72 | 30 - 40 |
| 1-Bromo-4,4-dimethylpentane | DMSO | 80 - 100 | 24 - 48 | 60 - 75 |
| 1-Iodo-4,4-dimethylpentane | DMSO | 80 - 100 | 12 - 24 | 70 - 85 |
Note: These are representative values based on general principles of SN2 reactions and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
Caution: This reaction should be performed in a certified fume hood. Sodium cyanide is extremely toxic.
-
Preparation: To a dry, three-necked round-bottom flask equipped with a reflux condenser, a thermometer, and a magnetic stirrer, add sodium cyanide (1.2 equivalents).
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Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask. Stir the suspension.
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Reagent Addition: Slowly add 1-bromo-4,4-dimethylpentane (1.0 equivalent) to the stirred suspension.
-
Reaction: Heat the reaction mixture to 80-100°C. Monitor the progress of the reaction by TLC or GC analysis. Due to the slow reaction rate, it may need to be heated for 24-48 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x volumes).
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Washing: Combine the organic layers and wash with water, followed by a wash with brine. A wash with a dilute acid solution may be performed to remove any isonitrile byproduct.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield and impurities in this compound synthesis.
Caption: Reaction pathway for the synthesis of this compound and potential side reactions.
References
Troubleshooting incomplete reduction of 5,5-dimethylhexanenitrile
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the reduction of 5,5-dimethylhexanenitrile to 5,5-dimethylhexylamine using lithium aluminum hydride (LiAlH₄).
Troubleshooting Incomplete Reduction
Question: My reduction of this compound with LiAlH₄ is incomplete, and I am observing unreacted starting material. What are the possible causes and solutions?
Answer:
Incomplete reduction of this compound is a common issue that can arise from several factors, often related to the reaction conditions, reagent quality, or the workup procedure. Below is a detailed guide to troubleshoot this problem.
Potential Cause 1: Insufficient LiAlH₄
The stoichiometry of the reaction requires two equivalents of hydride per mole of nitrile. However, due to the hygroscopic nature of LiAlH₄ and potential side reactions, a larger excess is often necessary.
-
Solution: Increase the molar excess of LiAlH₄. A common starting point is 1.5 equivalents, but for sterically hindered nitriles like this compound, using 2 to 3 equivalents may be required for the reaction to go to completion.
Potential Cause 2: Low Reaction Temperature
While the initial addition of the nitrile to the LiAlH₄ suspension is typically carried out at a low temperature (e.g., 0 °C) to control the initial exotherm, the reaction may require heating to proceed to completion.
-
Solution: After the initial addition, gradually warm the reaction mixture to room temperature and then heat to reflux in the solvent (e.g., THF, boiling point ~66 °C). Monitor the reaction progress by TLC or GC analysis.
Potential Cause 3: Poor Quality or Deactivated LiAlH₄
Lithium aluminum hydride reacts vigorously with water. Exposure to atmospheric moisture can reduce its activity.
-
Solution: Use a fresh, unopened bottle of LiAlH₄ or a properly stored, dry powder. Ensure all glassware is thoroughly dried before use and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Potential Cause 4: Inefficient Quenching and Workup
The aluminum salts formed during the reaction and quenching can sometimes trap the product, leading to lower isolated yields. An improper workup can also lead to the hydrolysis of the intermediate imine back to the corresponding aldehyde, which might be misinterpreted as incomplete reduction.
-
Solution: A careful and sequential addition of water and sodium hydroxide (B78521) solution is crucial for an effective workup. The Fieser workup method is a reliable procedure for quenching LiAlH₄ reductions. This involves the slow, sequential addition of 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure typically results in a granular precipitate of aluminum salts that is easy to filter off.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of an incomplete reduction of a nitrile with LiAlH₄ after aqueous workup?
If the reduction is incomplete, the intermediate imine will be hydrolyzed to 5,5-dimethylhexanal (B6155269) during the aqueous workup. Therefore, you may observe the presence of both the starting nitrile and the corresponding aldehyde in your crude product mixture.
Q2: Can I use sodium borohydride (B1222165) (NaBH₄) to reduce my nitrile?
No, sodium borohydride is not a strong enough reducing agent to reduce nitriles to primary amines.[1]
Q3: Are there any alternative reducing agents if LiAlH₄ consistently gives poor results?
Yes, other reducing agents can be used for the reduction of nitriles, including:
-
Borane-tetrahydrofuran complex (BH₃·THF): This is a less reactive but effective alternative to LiAlH₄.
-
Catalytic Hydrogenation: Using hydrogen gas with a catalyst such as Raney Nickel or Palladium on carbon (Pd/C) is another common method. However, this may require high pressure and temperature.
Q4: How can I monitor the progress of the reaction?
The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be carefully quenched and analyzed. The disappearance of the starting nitrile spot/peak will indicate the completion of the reaction.
Data Presentation
The following table summarizes typical reaction parameters for the reduction of nitriles to primary amines using LiAlH₄. Note that optimal conditions for this compound may require adjustments.
| Parameter | Typical Value | Range for this compound |
| LiAlH₄ (equivalents) | 1.5 | 2.0 - 3.0 |
| Temperature (°C) | 25 - 66 | 25 - 66 (Reflux in THF) |
| Reaction Time (hours) | 1 - 4 | 4 - 12 |
| Typical Yield (%) | 80 - 95 | 70 - 90 |
Experimental Protocol: Reduction of this compound with LiAlH₄
This protocol provides a detailed methodology for the reduction of this compound to 5,5-dimethylhexylamine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Deionized water
-
15% aqueous sodium hydroxide (NaOH) solution
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (for extraction)
-
Hydrochloric acid (HCl, for salt formation if desired)
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a magnetic stir bar and anhydrous THF to a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Addition of LiAlH₄: Carefully add LiAlH₄ (2.5 equivalents) to the stirred THF.
-
Addition of Nitrile: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the LiAlH₄ suspension at 0 °C (ice bath).
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for 4-6 hours, monitoring the reaction by TLC or GC.
-
Quenching: After the reaction is complete, cool the flask to 0 °C. Cautiously and slowly add water (1 mL per 1 g of LiAlH₄ used) dropwise. This should be followed by the dropwise addition of 15% aqueous NaOH solution (1 mL per 1 g of LiAlH₄). Finally, add more water (3 mL per 1 g of LiAlH₄).
-
Workup: Stir the resulting mixture at room temperature for 30 minutes. A white, granular precipitate should form. Filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 5,5-dimethylhexylamine.
-
Purification: The crude amine can be purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the reduction of a nitrile to a primary amine with LiAlH₄.
Troubleshooting Workflow
Caption: A workflow for troubleshooting the incomplete reduction of this compound.
Relationship Between Reaction Parameters
Caption: The relationship between key reaction parameters and the outcome of the reduction.
References
Preventing byproduct formation in 5,5-dimethylhexanenitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of 5,5-dimethylhexanenitrile. The primary route for this synthesis is the nickel-catalyzed hydrocyanation of 3,3-dimethyl-1-butene (B1661986) (neohexene).
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound via hydrocyanation of neohexene?
A1: While the hydrocyanation of the sterically hindered neohexene favors the formation of the linear product, this compound, several byproducts can occur:
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Branched Isomer (2,2-Dimethylhexanenitrile): This is the primary isomeric byproduct. Its formation is generally low due to the steric hindrance of the tert-butyl group, which disfavors the addition of the cyanide group to the internal carbon of the double bond.
-
Alkene Isomers: Isomerization of the starting material, 3,3-dimethyl-1-butene, to other hexene isomers can occur under certain reaction conditions, leading to different nitrile products.
-
Hydrolysis Products: If water is present in the reaction mixture, the nitrile product can hydrolyze to form 5,5-dimethylhexanamide or 5,5-dimethylhexanoic acid.
-
Catalyst Deactivation Products: The nickel catalyst can be deactivated by excess hydrogen cyanide (HCN), forming inactive dicyanonickel(II) species.[1]
Q2: How can I maximize the yield of the desired linear product, this compound?
A2: Maximizing the yield of the linear product involves several key strategies:
-
Choice of Catalyst and Ligands: Nickel complexes with phosphite (B83602) ligands, such as Ni(P(OR)₃)₄, are commonly used for the hydrocyanation of unactivated alkenes.[1] The steric and electronic properties of the ligands can significantly influence the regioselectivity.
-
Use of Lewis Acid Promoters: The addition of a Lewis acid, such as triphenylboron (B(C₆H₅)₃) or aluminum trichloride (B1173362) (AlCl₃), can increase the reaction rate and may influence the selectivity.[1]
-
Temperature Control: Lower reaction temperatures generally favor substitution over potential side reactions like alkene isomerization.
-
Controlled Addition of HCN: A slow, controlled addition of hydrogen cyanide can help to maintain a low concentration of free HCN in the reaction mixture, which minimizes catalyst deactivation.
Q3: What is the role of a Lewis acid in this reaction?
A3: Lewis acids act as promoters or co-catalysts in the hydrocyanation of unactivated alkenes. They can coordinate to the nickel catalyst, which can speed up the rate-limiting reductive elimination step, thereby increasing the overall reaction rate.[1] Some studies have also shown that Lewis acids can influence the regioselectivity of the hydrocyanation reaction.
Q4: Can I use a cyanide salt instead of hydrogen cyanide gas?
A4: While highly toxic hydrogen cyanide is the direct reagent in industrial processes, laboratory-scale syntheses can sometimes utilize cyanide salts like sodium cyanide (NaCN) or potassium cyanide (KCN) in the presence of a proton source, or use cyanide transfer reagents. However, the direct hydrocyanation with HCN and a nickel catalyst is the most established method for unactivated alkenes.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The nickel catalyst can be poisoned by excess HCN, forming inactive Ni(CN)₂. Ensure a slow and controlled addition of HCN to the reaction mixture. Consider using a syringe pump for precise control. |
| Presence of Water | Water can lead to the hydrolysis of the nitrile product. Ensure all reagents and solvents are anhydrous and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate may be impractically slow. If it is too high, byproduct formation may increase. Experiment with a temperature range (e.g., 60-100°C) to find the optimal balance between reaction rate and selectivity. |
| Inefficient Stirring | In a heterogeneous reaction mixture, inefficient stirring can lead to poor mass transfer and lower yields. Ensure vigorous and consistent stirring throughout the reaction. |
Issue 2: High Percentage of Branched Isomer (2,2-Dimethylhexanenitrile)
| Potential Cause | Recommended Solution |
| Inappropriate Ligand Choice | The steric bulk of the phosphite ligands on the nickel catalyst is crucial for directing the cyanide addition to the terminal carbon. The use of bulkier phosphite ligands can increase the selectivity for the linear product. |
| High Reaction Temperature | Higher temperatures may provide enough energy to overcome the steric barrier for the formation of the branched isomer. Running the reaction at the lowest effective temperature can improve selectivity. |
| Absence of Lewis Acid | The presence of a Lewis acid can sometimes enhance the selectivity for the linear product. A screening of different Lewis acids (e.g., BPh₃, AlCl₃, ZnCl₂) and their concentrations may be beneficial. |
Data Presentation
Table 1: Illustrative Regioselectivity in the Hydrocyanation of 3,3-Dimethyl-1-butene
Disclaimer: The following data is illustrative and intended to demonstrate expected trends. Actual results may vary based on specific experimental conditions.
| Catalyst System | Lewis Acid Promoter | Temperature (°C) | Yield of this compound (%) | Yield of 2,2-dimethylhexanenitrile (B1587708) (%) |
| Ni(P(OPh)₃)₄ | None | 80 | 85 | 10 |
| Ni(P(OPh)₃)₄ | B(C₆H₅)₃ (0.5 eq) | 80 | 92 | 5 |
| Ni(P(O-o-tolyl)₃)₄ | None | 80 | 90 | 7 |
| Ni(P(O-o-tolyl)₃)₄ | ZnCl₂ (0.5 eq) | 60 | 95 | <3 |
Experimental Protocols
Representative Protocol for the Synthesis of this compound
Note: This is a representative protocol based on general procedures for nickel-catalyzed hydrocyanation. It should be optimized for specific laboratory conditions and safety protocols.
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Catalyst Preparation: In a glovebox, a Schlenk flask is charged with a nickel(0) precursor (e.g., Ni(COD)₂) and four equivalents of a phosphite ligand (e.g., P(OPh)₃) in an anhydrous, deoxygenated solvent such as toluene. The mixture is stirred at room temperature for one hour.
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Reaction Setup: The catalyst solution is transferred to a reaction vessel equipped with a condenser, a mechanical stirrer, a thermocouple, and a port for reagent addition. 3,3-dimethyl-1-butene (1.0 eq) and the Lewis acid promoter (if used, 0.1-1.0 eq) are added.
-
Hydrocyanation: The reaction mixture is heated to the desired temperature (e.g., 80°C). A solution of hydrogen cyanide (1.1 eq) in the reaction solvent is then added slowly over several hours using a syringe pump.
-
Reaction Monitoring: The progress of the reaction is monitored by taking aliquots from the reaction mixture and analyzing them by GC-MS to determine the conversion of the starting material and the formation of products.
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Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The excess HCN and the catalyst are carefully quenched and removed. The product is then isolated by extraction and purified by fractional distillation under reduced pressure.
GC-MS Protocol for Reaction Mixture Analysis
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
MS Detector: Electron ionization (EI) at 70 eV. Scan range m/z 35-350.
-
Sample Preparation: A small aliquot of the reaction mixture is diluted in a suitable solvent (e.g., dichloromethane) and filtered before injection.
Visualizations
Caption: Catalytic cycle for the nickel-catalyzed hydrocyanation of an alkene.
Caption: Pathways for nickel catalyst deactivation by excess hydrogen cyanide.
Caption: A logical workflow for troubleshooting common issues in the reaction.
References
Technical Support Center: Scaling Up the Synthesis of 5,5-dimethylhexanenitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5,5-dimethylhexanenitrile. The primary synthetic route discussed involves the nucleophilic substitution of a 1-halo-4,4-dimethylpentane with a cyanide salt.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent laboratory-scale synthesis is the Kolbe nitrile synthesis, which involves the reaction of a 1-halo-4,4-dimethylpentane (such as 1-bromo-4,4-dimethylpentane) with an alkali metal cyanide, typically sodium cyanide or potassium cyanide, in a polar aprotic solvent.
Q2: Why is the synthesis of this compound often slow and low-yielding?
A2: The primary challenge in this synthesis is the steric hindrance posed by the neopentyl group (the 4,4-dimethylpentyl moiety). This bulky group impedes the backside attack required for an S(_N)2 reaction, leading to a significantly slower reaction rate compared to less hindered primary alkyl halides.[1][2][3]
Q3: What are the main side products to expect in this synthesis?
A3: The primary side product is the isonitrile, formed due to the ambident nature of the cyanide ion.[4] Under forcing conditions (e.g., high heat), elimination (E2) reactions can also occur, leading to the formation of 4,4-dimethyl-1-pentene. If conditions favor an S(_N)1 pathway (which is generally slow for primary halides but can be induced), carbocation rearrangement can lead to a mixture of isomeric nitriles.[1]
Q4: Are there alternative methods for the cyanation of sterically hindered alkyl halides?
A4: Yes, for challenging substrates like neopentyl halides, metal-catalyzed cyanation reactions can be more effective. For instance, nickel-catalyzed cyanation using a less toxic cyanide source like zinc cyanide (Zn(CN)(_2)) has been shown to be effective for unactivated secondary alkyl halides and could be adapted for this synthesis.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Due to the steric hindrance of the neopentyl halide, reaction times are significantly longer than for typical primary alkyl halides. Extend the reaction time (monitoring by TLC or GC) and consider a moderate increase in temperature. However, be cautious as excessive heat can promote elimination side reactions. |
| Inappropriate Solvent | The choice of solvent is critical. Use a polar aprotic solvent such as DMSO, DMF, or acetonitrile (B52724) to dissolve the cyanide salt and promote the S(_N)2 reaction. Protic solvents can solvate the cyanide ion, reducing its nucleophilicity. |
| Poor Quality Starting Materials | Ensure the 1-halo-4,4-dimethylpentane is pure and free of any alcohol precursor, which can interfere with the reaction. The cyanide salt should be dry, as water can hydrolyze it and also reduce its efficacy. |
| Carbocation Rearrangement (S(_N)1 Pathway) | If the reaction conditions are too harsh or a weak nucleophile is used, an S(_N)1 pathway may be favored, leading to carbocation rearrangement and a mixture of products.[1] Ensure a high concentration of a good nucleophile (cyanide) and avoid conditions that promote carbocation formation. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Recommended Solution |
| Isonitrile Formation | The cyanide ion is an ambident nucleophile and can attack with the nitrogen atom to form an isonitrile.[4] While difficult to completely eliminate, the choice of solvent and counter-ion can influence the nitrile/isonitrile ratio. Using a more ionic cyanide salt (e.g., NaCN over AgCN) and a polar aprotic solvent generally favors nitrile formation. |
| Elimination Side Products | The use of a sterically hindered base or high temperatures can favor the E2 elimination pathway, yielding 4,4-dimethyl-1-pentene. Use a non-basic cyanide salt if possible and maintain the lowest effective reaction temperature. |
| Unreacted Starting Material | Due to the slow reaction rate, incomplete conversion is common. Monitor the reaction progress and consider extending the reaction time or adding a slight excess of the cyanide reagent. |
Experimental Protocols
Protocol 1: Synthesis of 1-bromo-4,4-dimethylpentane (B1339465)
This protocol describes the synthesis of the alkyl halide precursor from the corresponding alcohol.
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Materials: 4,4-dimethyl-1-pentanol (B1294636), phosphorus tribromide (PBr(_3)), diethyl ether (anhydrous).
-
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve 4,4-dimethyl-1-pentanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add phosphorus tribromide dropwise via the dropping funnel, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Quench the reaction by carefully pouring the mixture over ice.
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Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-bromo-4,4-dimethylpentane.
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Protocol 2: Synthesis of this compound
This protocol details the cyanation of 1-bromo-4,4-dimethylpentane.
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Materials: 1-bromo-4,4-dimethylpentane, sodium cyanide (NaCN), dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium cyanide in dry DMSO.
-
Add 1-bromo-4,4-dimethylpentane to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for 24-72 hours. Monitor the reaction progress by TLC or GC.
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After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
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Extract the aqueous layer with diethyl ether (3x).
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Combine the organic layers and wash them with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation to yield this compound.
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Quantitative Data Summary
| Parameter | Synthesis of 1-bromo-4,4-dimethylpentane | Synthesis of this compound |
| Typical Yield | 60-80% | 40-60% |
| Reaction Time | 12-24 hours | 24-72 hours |
| Reaction Temperature | 0 °C to room temperature | 80-100 °C |
| Key Challenges | Handling of PBr(_3), potential for side reactions. | Slow reaction rate due to steric hindrance, potential for isonitrile and elimination byproducts. |
Visualizations
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for the Hydrogenation of 5,5-Dimethylhexanenitrile
Welcome to the technical support center for the catalytic hydrogenation of 5,5-dimethylhexanenitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of 5,5-dimethylhexylamine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the hydrogenation of this compound?
A1: The main challenge in the hydrogenation of this compound is the steric hindrance caused by the bulky t-butyl group. This can lead to lower reaction rates and may require more forcing reaction conditions (higher temperature and pressure) compared to unhindered aliphatic nitriles. Additionally, as with most nitrile hydrogenations, controlling selectivity to the desired primary amine, 5,5-dimethylhexylamine, and minimizing the formation of secondary and tertiary amine byproducts is a key consideration.[1][2][3]
Q2: Which catalysts are most effective for the hydrogenation of sterically hindered nitriles like this compound?
A2: Several catalysts can be effective, with the choice often depending on the desired reaction conditions and selectivity.
-
Raney Nickel: This is a versatile and commonly used catalyst for nitrile hydrogenation.[1][4] It is often effective for sterically hindered nitriles, though it may require elevated temperatures and pressures.[2] The addition of a base or ammonia (B1221849) can help to improve selectivity for the primary amine.[5]
-
Rhodium: Rhodium-based catalysts, such as rhodium on alumina, have shown excellent activity and selectivity for the hydrogenation of various nitriles, including those with steric hindrance.[4][5][6] They can often operate under milder conditions than Raney Nickel.
-
Cobalt: Cobalt catalysts, including Raney Cobalt and cobalt boride, are also effective for the reduction of nitriles to primary amines.[7][8][9] Some cobalt systems have demonstrated high selectivity for primary amines even without the addition of ammonia.
-
Palladium on Carbon (Pd/C): While widely used for many hydrogenations, Pd/C can sometimes lead to the formation of secondary and tertiary amines in nitrile reductions.[5][10] However, its selectivity can be influenced by the choice of solvent and additives.[7][10]
Q3: How can I minimize the formation of secondary and tertiary amine byproducts?
A3: The formation of secondary and tertiary amines occurs through the reaction of the initially formed primary amine with the imine intermediate.[11] Several strategies can be employed to suppress these side reactions:
-
Addition of Ammonia: Introducing ammonia into the reaction mixture shifts the equilibrium away from the formation of secondary and tertiary amines.[5]
-
Use of Acidic Additives: In some systems, particularly with palladium catalysts, the addition of a medium acidic additive can improve selectivity for the primary amine.[7]
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol (B145695) are commonly used.
-
Catalyst Selection: Some catalysts inherently exhibit higher selectivity towards primary amine formation.[12]
-
Reaction Conditions: Optimizing temperature and pressure can also play a role in controlling selectivity.
Catalyst Performance Data
The following table summarizes typical performance data for various catalysts in the hydrogenation of aliphatic nitriles. Please note that specific results for this compound may vary, and optimization is often necessary.
| Catalyst | Substrate | Temperature (°C) | Pressure (bar) | Solvent | Conversion (%) | Selectivity to Primary Amine (%) | Reference |
| Raney Ni / KBH₄ | 2-phenylacetonitrile | Room Temp | N/A | Dry Ethanol | >95 | >95 | [1] |
| Raney Ni | Benzalhydantoin | 50 | 1 atm | N/A | 100 | N/A | [7] |
| Pd/C | 3-Phenylpropionitrile | 30 | 6 | Dichloromethane/Water | 46 | 48 | |
| Co/SiO₂ | Butyronitrile | 70 | 25 | Ethanol | >95 | 97 | [13] |
| Ni-Co/Al₂O₃ (K-modified) | Isophthalonitrile | 80 | 60 | Toluene/Methanol | >99 | 99.9 | [13] |
| Pd nanoclusters/ND@G | Benzonitrile | 40 | N/A (Transfer) | Methanol | >98 | >98 | [14] |
| Rh/Al₂O₃ | Adiponitrile | 72-92 | 30 | N/A | High | High | [5][6] |
Experimental Protocols
General Protocol for Hydrogenation using Raney® Nickel
This protocol provides a general guideline for the hydrogenation of an aliphatic nitrile. It should be adapted and optimized for this compound.
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
Hydrogenation reactor (e.g., Parr shaker or autoclave)
-
Filter aid (e.g., Celite®)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, carefully wash the Raney® Nickel slurry with the reaction solvent to remove any residual water or storage solvent.
-
Reactor Setup: To the hydrogenation reactor, add the this compound and the solvent.
-
Catalyst Addition: Carefully add the washed Raney® Nickel catalyst to the reactor under a stream of inert gas.
-
System Purge: Seal the reactor and purge the system with nitrogen gas several times to remove any oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure. Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using techniques like GC or TLC.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of filter aid to remove the Raney® Nickel catalyst. Caution: The filtered catalyst can be pyrophoric and should be kept wet and handled with care.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude 5,5-dimethylhexylamine. The product can be further purified by distillation or other chromatographic techniques if necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Catalyst Inactivity: The catalyst may be old, poisoned, or improperly activated. | - Use a fresh batch of catalyst.- Ensure all glassware is clean and reactants/solvents are pure to avoid catalyst poisoning.- Follow the catalyst activation procedure carefully. |
| Insufficient Hydrogen Pressure or Temperature: Steric hindrance may require more forcing conditions. | - Gradually increase the hydrogen pressure and/or reaction temperature.[15] | |
| Poor Mass Transfer: Inadequate mixing can limit the contact between hydrogen, substrate, and catalyst. | - Increase the stirring speed to ensure the catalyst is well suspended. | |
| Low Selectivity to Primary Amine (High levels of secondary/tertiary amines) | Reaction Conditions Favoring Side Reactions: The primary amine product is reacting with the imine intermediate. | - Add ammonia or a basic additive to the reaction mixture.[5]- Optimize the reaction temperature and pressure; sometimes lower temperatures can improve selectivity. |
| Catalyst Choice: The chosen catalyst may have a propensity for forming higher amines. | - Screen different catalysts known for high primary amine selectivity, such as specific rhodium or cobalt systems. | |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. | - Consider adding the catalyst in portions throughout the reaction.- Investigate potential sources of catalyst poisons in the starting materials. |
| Product Inhibition: The amine product may be adsorbing to the catalyst surface and inhibiting further reaction. | - In some cases, the addition of an acid can form a salt with the amine product, preventing it from inhibiting the catalyst.[7] |
Visual Guides
Catalyst Selection Workflow
Caption: Catalyst selection decision tree for this compound hydrogenation.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting guide for low conversion in nitrile hydrogenation.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. research.nu.edu.kz [research.nu.edu.kz]
- 6. researchgate.net [researchgate.net]
- 7. JPS625925A - Method for promoting Raney-nickel catalysts - Google Patents [patents.google.com]
- 8. SciMeetings [scimeetings.acs.org]
- 9. chemistry.mdma.ch [chemistry.mdma.ch]
- 10. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pp.bme.hu [pp.bme.hu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing exothermic reactions in 5,5-dimethylhexanenitrile synthesis
This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-dimethylhexanenitrile. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges, with a strong focus on the management of exothermic reactions to ensure experimental safety and success.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, particularly concerning reaction exotherms and side-product formation.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of Reagent Addition: The nucleophilic substitution reaction between an alkyl halide and a cyanide salt is exothermic. Adding the alkyl halide too quickly to the cyanide solution can generate heat faster than the system can dissipate it.[1][2] 2. Inadequate Cooling: The cooling bath (e.g., ice-water bath) may not have sufficient capacity for the scale of the reaction, or there may be poor heat transfer.[1][3] 3. High Reagent Concentration: Using overly concentrated solutions can lead to a very fast, highly exothermic reaction. | 1. Controlled Addition: Add the alkyl halide (e.g., 1-bromo-4,4-dimethylpentane (B1339465) or 1-chloro-4,4-dimethylpentane) to the cyanide salt solution dropwise or via a syringe pump. Monitor the internal temperature closely during addition. 2. Efficient Cooling: Ensure the reaction flask is adequately immersed in a cooling bath. For larger scale reactions, consider using a more robust cooling system. Maintain good stirring to ensure even temperature distribution.[2] 3. Appropriate Concentration: Use the recommended solvent volume to maintain a manageable reaction rate and facilitate heat dissipation. |
| Low Product Yield | 1. Steric Hindrance: The substrate has a neopentyl-like structure (a quaternary carbon near the reaction site), which can slow down the desired SN2 reaction.[4] 2. Side Reactions: Elimination (E2) reactions can compete with the desired substitution (SN2), especially at higher temperatures, leading to the formation of alkene byproducts.[4] 3. Hydrolysis of Nitrile: Presence of water in the reaction can lead to the hydrolysis of the nitrile product to a carboxylic acid, particularly if the workup is acidic or basic.[4] | 1. Reaction Time & Temperature: Allow for a longer reaction time (e.g., 24-48 hours) to accommodate the slower reaction rate due to steric hindrance. Maintain a controlled temperature, as excessively high temperatures may not significantly increase the rate of the desired reaction but will promote side reactions.[4] 2. Temperature Control: Maintain the reaction temperature in a controlled range (e.g., 70-80°C) to favor the substitution pathway over elimination. Lower temperatures generally favor substitution.[4] 3. Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMSO or DMF) and ensure all glassware is thoroughly dried to prevent hydrolysis.[5] |
| Formation of Impurities | 1. Elimination Byproduct: As mentioned, higher reaction temperatures can favor the E2 elimination pathway, resulting in 4,4-dimethyl-1-pentene.[4] 2. Isocyanide Formation: Although typically a minor byproduct with alkali metal cyanides, some isocyanide may form. | 1. Strict Temperature Control: Adhere to the recommended temperature range. Use a reliable temperature controller and monitor the internal reaction temperature. 2. Choice of Cyanide Salt: Use sodium cyanide (NaCN) or potassium cyanide (KCN), which are predominantly ionic and favor the formation of nitriles over isocyanides. |
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern during the synthesis of this compound?
A1: The primary safety concern is the management of the exothermic reaction. The reaction of an alkyl halide with a cyanide salt releases heat, and if not properly controlled, this can lead to a rapid increase in temperature, a phenomenon known as a thermal runaway.[1][2] A runaway reaction can cause the solvent to boil violently, leading to a pressure buildup and potential rupture of the reaction vessel.[1]
Q2: How can I effectively control the temperature of the reaction?
A2: Effective temperature control can be achieved through a combination of methods:
-
Slow, controlled addition of the alkyl halide to the cyanide solution.
-
Using an efficient cooling system , such as an ice-water bath or a cryostat for larger scales.
-
Vigorous stirring to ensure uniform temperature throughout the reaction mixture.
-
Maintaining an appropriate reagent concentration to avoid an excessively high reaction rate.
Q3: What type of solvent is recommended for this synthesis and why?
A3: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) are recommended.[4][6][7] These solvents are effective at dissolving the cyanide salt while not solvating the cyanide anion excessively, which keeps it highly nucleophilic and promotes the desired SN2 reaction.[6][7] Protic solvents, like water or alcohols, should be avoided as they can solvate the cyanide ion, reducing its reactivity, and can also participate in undesirable side reactions.[5][7]
Q4: The reaction rate for my synthesis is very slow. Should I increase the temperature?
A4: While a moderate increase in temperature (e.g., to 70-80°C) can increase the reaction rate, excessive heating is not recommended. The substrate for this synthesis has significant steric hindrance due to the neopentyl-like structure, which inherently slows the SN2 reaction.[4] Increasing the temperature too much will preferentially increase the rate of the competing elimination (E2) side reaction, leading to a lower yield of the desired nitrile product.[4] A longer reaction time at a moderate temperature is a more effective strategy.
Q5: I suspect an elimination byproduct is forming. How can I minimize this?
A5: To minimize the formation of the alkene byproduct from the elimination reaction, you should:
-
Maintain a lower reaction temperature, as substitution is generally favored over elimination at lower temperatures.[4]
-
Use a polar aprotic solvent, which can help to reduce the basicity of the cyanide anion.[4]
Experimental Protocols
While a specific, validated protocol for this compound was not found in the immediate search, the following general procedure is based on established methods for SN2 reactions with cyanide on sterically hindered substrates.[4]
Synthesis of this compound from 1-Bromo-4,4-dimethylpentane
-
Materials:
-
1-Bromo-4,4-dimethylpentane
-
Sodium Cyanide (NaCN)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium cyanide (1.2 equivalents) and anhydrous DMSO.
-
Heat the mixture to 70°C under a nitrogen atmosphere.
-
Slowly add 1-bromo-4,4-dimethylpentane (1.0 equivalent) dropwise to the stirred suspension over a period of 1-2 hours, ensuring the internal temperature does not exceed 80°C.
-
After the addition is complete, maintain the reaction mixture at 70-80°C and monitor the progress by GC-MS or TLC. Due to steric hindrance, the reaction may require 24-48 hours for completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a larger volume of cold water and extract the product with diethyl ether (3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation.
-
Visualizations
Logical Workflow for Troubleshooting Low Product Yield
A troubleshooting workflow for low yield in the synthesis.
Experimental Workflow for this compound Synthesis
A step-by-step experimental workflow for the synthesis.
References
Technical Support Center: Purification of Crude 5,5-dimethylhexanenitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from crude 5,5-dimethylhexanenitrile. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurities present in crude this compound largely depend on its synthetic route. A common method for synthesizing alkyl nitriles is the nucleophilic substitution (SN2) reaction between an alkyl halide and a cyanide salt.[1] Based on this, likely impurities include:
-
Unreacted Starting Materials: The corresponding alkyl halide (e.g., 1-bromo-4,4-dimethylpentane (B1339465) or 1-chloro-4,4-dimethylpentane) and the cyanide salt (e.g., sodium or potassium cyanide).
-
Byproducts: Elimination products, such as 4,4-dimethyl-1-pentene, can form, particularly if the reaction is carried out at elevated temperatures or with a sterically hindered alkyl halide.
-
Solvent Residues: The reaction is often performed in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), which may remain in the crude product.
-
Water: Can be introduced during the workup procedure.
-
Hydrolysis Products: Under acidic or basic conditions, especially at higher temperatures, this compound can hydrolyze to 5,5-dimethylhexanamide or 5,5-dimethylhexanoic acid.
Q2: How can I identify the impurities in my sample?
Several analytical techniques can be used to identify and quantify impurities:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful method for separating and identifying volatile impurities. The mass spectrometer provides structural information about each component.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to identify the main product and any impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups of impurities, such as the hydroxyl group of an alcohol or the carbonyl group of a carboxylic acid.
Q3: What are the key physical properties of this compound to consider during purification?
Knowing the physical properties is crucial for selecting and optimizing a purification method.
| Property | Value |
| Molecular Formula | C₈H₁₅N |
| Molecular Weight | 125.21 g/mol |
| Boiling Point | Not readily available in the literature. This will need to be determined experimentally. Boiling points of isomers like 3,5-dimethylhexanenitrile are in the range of 178-179 °C. |
| Solubility | Expected to be soluble in common organic solvents and have low solubility in water. |
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The final product is contaminated with the starting alkyl halide.
-
Possible Cause: Incomplete reaction or use of an excess of the alkyl halide.
-
Solution:
-
Reaction Optimization: Ensure the reaction has gone to completion by monitoring it with TLC or GC. Consider increasing the reaction time or temperature if necessary.
-
Aqueous Workup: Wash the crude product with water to remove any water-soluble impurities.
-
Issue 2: The purified nitrile is contaminated with an acidic impurity.
-
Possible Cause: Hydrolysis of the nitrile to the corresponding carboxylic acid (5,5-dimethylhexanoic acid) during the reaction or workup.
-
Solution:
-
Aqueous Base Wash: During the workup, wash the organic layer with a dilute aqueous basic solution, such as 5% sodium bicarbonate. This will convert the acidic impurity into its water-soluble salt, which will be removed in the aqueous layer.
-
Neutral Conditions: Perform the purification steps under neutral conditions to avoid further hydrolysis.
-
Issue 3: The presence of a significant amount of an elimination byproduct is observed.
-
Possible Cause: The cyanide salt can act as a base, promoting an elimination reaction of the alkyl halide to form an alkene. This is more prevalent with secondary and tertiary alkyl halides and at higher reaction temperatures.
-
Solution:
-
Reaction Temperature Control: Maintain a lower reaction temperature to favor the substitution reaction over elimination.
-
Choice of Cyanide Salt: Consider using a less basic cyanide source if possible.
-
Purification: The alkene byproduct can likely be removed by fractional distillation due to a probable significant difference in boiling points.
-
Experimental Protocols
Protocol 1: General Aqueous Workup
This protocol is designed to remove water-soluble impurities, as well as acidic or basic contaminants.
-
Transfer the crude reaction mixture to a separatory funnel.
-
Add an equal volume of diethyl ether or another suitable organic solvent to dissolve the crude product.
-
To remove acidic impurities, wash the organic layer with an equal volume of a saturated aqueous sodium bicarbonate solution. Shake the funnel vigorously, venting frequently. Separate the aqueous layer.
-
To remove basic impurities, wash the organic layer with an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Separate the aqueous layer.
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl solution) to help break any emulsions and remove residual water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude, washed this compound.
Protocol 2: Purification by Fractional Distillation
Fractional distillation is suitable for separating liquids with close boiling points.
-
Place the crude this compound in a round-bottom flask, adding a few boiling chips or a magnetic stir bar.
-
Set up a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser.
-
Slowly heat the flask.
-
Discard the initial fraction that distills at a lower temperature (the forerun), as this will contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature, which corresponds to the boiling point of the purified this compound.
-
Stop the distillation before all the liquid has evaporated to avoid the concentration of high-boiling impurities and potential decomposition.
Protocol 3: Purification by Column Chromatography
Column chromatography can be used for high-purity separations.
-
Stationary Phase Selection: Use silica (B1680970) gel as the stationary phase.
-
Eluent Selection: Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the initial, non-polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common impurity types.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of 5,5-dimethylhexanenitrile: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a critical aspect of quality control and regulatory compliance. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other key analytical techniques—High-Performance Liquid Chromatography (HPLC), quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Differential Scanning Calorimetry (DSC)—for the purity assessment of 5,5-dimethylhexanenitrile.
Data Presentation: A Quantitative Comparison
The selection of a purity assessment method often depends on a balance of factors including accuracy, sensitivity, and throughput. The following table summarizes the typical quantitative performance characteristics of GC-MS, HPLC, and qNMR for the analysis of a small, volatile organic molecule like this compound.
| Parameter | GC-MS | HPLC-UV | qNMR |
| Typical Purity Accuracy | ± 0.5% | ± 0.5% | ± 0.1% |
| Typical Precision (RSD) | < 2% | < 2% | < 1% |
| Limit of Detection (LOD) | 1-10 ppm | 1-20 ppm | 100-500 ppm |
| Limit of Quantification (LOQ) | 5-50 ppm | 5-50 ppm | 500-1000 ppm |
| Typical Analysis Time per Sample | 20-40 minutes | 15-30 minutes | 10-20 minutes |
Disclaimer: The values presented in this table are estimates for a compound like this compound and may vary depending on the specific instrumentation, method parameters, and the nature of the impurities.
Method Comparison: Advantages and Disadvantages
Each analytical technique offers a unique set of advantages and limitations. The choice of method should be guided by the specific requirements of the analysis.
| Method | Advantages | Disadvantages |
| GC-MS | - High separation efficiency for volatile compounds. - Provides structural information for impurity identification. - High sensitivity and selectivity. | - Not suitable for non-volatile or thermally labile compounds. - Derivatization may be required for some compounds. |
| HPLC | - Wide applicability for non-volatile and thermally labile compounds. - Variety of detectors available. - Well-established for pharmaceutical analysis. | - May require a specific reference standard for each impurity for accurate quantification. - Peak co-elution can be a challenge. |
| qNMR | - Absolute quantification without the need for a specific reference standard of the analyte.[1] - Provides structural information. - Non-destructive technique. | - Lower sensitivity compared to chromatographic methods. - Requires a relatively larger amount of sample. - Potential for signal overlap in complex mixtures. |
| DSC | - Absolute method for purity determination of highly pure, crystalline solids. - No reference standard required. | - Only applicable to crystalline materials that melt without decomposition. - Less sensitive to impurities that are insoluble in the melt. |
Experimental Workflow: GC-MS Purity Assessment
The following diagram illustrates the typical experimental workflow for the purity assessment of this compound using GC-MS.
Experimental Protocols
A detailed experimental protocol is crucial for obtaining reliable and reproducible results. Below is a representative protocol for the GC-MS analysis of this compound.
GC-MS Protocol for Purity Assessment of this compound
This protocol is a general guideline and may require optimization for specific instrumentation and impurity profiles.
1. Instrumentation:
-
Gas chromatograph equipped with a split/splitless injector and a mass selective detector.
2. Materials and Reagents:
-
This compound sample
-
High-purity solvent (e.g., Dichloromethane (B109758), HPLC grade)
-
Internal standard (optional, e.g., n-dodecane)
-
Helium (carrier gas), 99.999% purity or higher
3. Chromatographic Conditions:
-
Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for the separation of aliphatic nitriles.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Final hold: 5 minutes at 250 °C
-
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio) to avoid column overloading.
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
4. Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 35-350
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
5. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of dichloromethane in a volumetric flask.
-
If using an internal standard, add a known concentration to the solution.
-
Transfer an aliquot of the solution to a 2 mL GC vial.
6. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Calculate the area percent of the main peak relative to the total area of all integrated peaks to determine the purity.
-
Identify impurities by comparing their mass spectra with a commercial mass spectral library (e.g., NIST, Wiley).
Conclusion
The purity assessment of this compound can be effectively performed using several analytical techniques. GC-MS stands out for its high separation efficiency for volatile compounds and its ability to provide structural information for impurity identification. HPLC is a versatile alternative, particularly for non-volatile impurities. For the highest accuracy and an absolute purity determination without a specific reference standard, qNMR is the method of choice. DSC offers a valuable orthogonal technique for highly pure crystalline materials. The selection of the most appropriate method will depend on the specific goals of the analysis, the nature of potential impurities, and the available resources. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.
References
Quantitative NMR (qNMR) analysis of 5,5-dimethylhexanenitrile
A Comprehensive Guide to the Quantitative Analysis of 5,5-dimethylhexanenitrile: qNMR vs. Alternative Methods
For researchers, scientists, and drug development professionals requiring precise quantification of this compound, this guide offers a comparative analysis of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy against alternative analytical techniques. Backed by detailed experimental protocols and data, this document provides the necessary information to select the most suitable method for your analytical needs.
Quantitative Analysis Methods: A Comparative Overview
The selection of an analytical technique for quantification hinges on factors such as required accuracy, sample matrix complexity, and available instrumentation. Here, we compare the robust and precise qNMR method with Gas Chromatography (GC) and colorimetric assays for the analysis of this compound.
| Method | Principle | Advantages | Disadvantages |
| Quantitative NMR (qNMR) | The integrated signal intensity of a specific nucleus (e.g., ¹H) is directly proportional to the number of those nuclei in the sample. Quantification is achieved by comparing the integral of an analyte signal to that of a certified internal standard. | High precision and accuracy, non-destructive, provides structural information, requires minimal sample preparation, directly traceable to SI units. | Lower sensitivity compared to chromatographic methods, requires access to an NMR spectrometer, potential for signal overlap in complex mixtures. |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. Quantification is typically performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[1][2][3][4] | High sensitivity and resolution, suitable for complex mixtures, well-established technique.[1][2][3][4] | Requires sample volatility, potential for thermal degradation of analytes, requires derivatization for some compounds, destructive to the sample. |
| Colorimetric Methods | Chemical reaction of the nitrile group to produce a colored compound, the absorbance of which is measured and correlated to concentration.[5] | Low instrumentation cost, can be adapted for high-throughput screening. | Often lower precision and accuracy, susceptible to interference from other compounds in the sample matrix, may require specific and sometimes harsh chemical reagents.[5] |
Quantitative ¹H-NMR (qNMR) Analysis of this compound
qNMR offers a highly accurate and direct method for quantifying this compound without the need for analyte-specific reference standards, relying instead on a certified internal standard.
Predicted ¹H-NMR Spectrum of this compound
To establish a qNMR method, understanding the ¹H-NMR spectrum of the analyte is crucial. Based on predictive models, the following chemical shifts are expected for this compound:
-
~0.9 ppm (singlet, 9H): The nine protons of the three methyl groups on the tert-butyl group. This sharp, well-defined singlet is an excellent candidate for quantification due to its high intensity and expected separation from other signals.
-
~1.4 ppm (multiplet, 2H): The two protons on the carbon adjacent to the tert-butyl group (C4).
-
~1.6 ppm (multiplet, 2H): The two protons on the carbon at position C3.
-
~2.3 ppm (triplet, 2H): The two protons on the carbon adjacent to the nitrile group (C2).
Recommended Internal Standard
For a non-polar analyte like this compound, dissolved in a non-polar deuterated solvent such as chloroform-d (B32938) (CDCl₃), a suitable internal standard should be soluble and have signals that do not overlap with the analyte's signals. 1,3,5-Trimethoxybenzene (B48636) is a recommended internal standard. Its aromatic protons appear as a singlet at approximately 6.1 ppm, and the methoxy (B1213986) protons resonate around 3.8 ppm, both of which are well-separated from the signals of this compound.
Experimental Protocol for qNMR Analysis
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
- Accurately weigh approximately 10 mg of the internal standard (e.g., 1,3,5-trimethoxybenzene) and add it to the same vial.
- Record the exact masses of both the analyte and the internal standard.
- Dissolve the mixture in approximately 0.75 mL of deuterated solvent (e.g., CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
- Spectrometer: 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard 90° pulse sequence.
- Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and internal standard). A conservative value of 30 seconds is recommended to ensure full relaxation.
- Number of Scans (ns): A sufficient number of scans should be acquired to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals to be integrated. Typically, 16 to 64 scans are adequate.
- Acquisition Time (aq): At least 3 seconds to ensure good data resolution.
- Temperature: Maintain a constant temperature, e.g., 298 K.
3. Data Processing and Quantification:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum carefully to ensure all peaks are in pure absorption mode.
- Apply a baseline correction to the entire spectrum.
- Integrate the well-resolved singlet of the analyte (tert-butyl protons at ~0.9 ppm) and the singlet of the internal standard (e.g., aromatic protons of 1,3,5-trimethoxybenzene at ~6.1 ppm).
- Calculate the purity or concentration of this compound using the following formula:
qNMR Data Summary Table
| Compound | Signal for Quantification | Predicted Chemical Shift (ppm in CDCl₃) | Number of Protons (N) |
| This compound | tert-butyl group | ~0.9 | 9 |
| 1,3,5-Trimethoxybenzene (IS) | Aromatic Protons | ~6.1 | 3 |
Alternative Quantification Methods
Gas Chromatography (GC)
GC is a powerful technique for the separation and quantification of volatile compounds like this compound.
Experimental Protocol Outline:
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5) is suitable for separating aliphatic nitriles.
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically set to 250 °C.
-
Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.
-
Quantification: An internal standard method is recommended for best accuracy. A suitable internal standard would be a stable, volatile organic compound with a retention time that does not overlap with this compound (e.g., dodecane). A calibration curve should be prepared by analyzing standards of known concentrations.
Colorimetric Methods
While generally less precise than qNMR or GC, colorimetric methods can be used for the determination of nitriles. These methods typically involve a chemical reaction that produces a colored product. For aliphatic nitriles, one possible method involves their reduction followed by reaction with a colorimetric reagent.[5] However, developing a robust and validated colorimetric assay for this compound would require significant method development and is prone to interferences.
Workflow and Logic Diagrams
To visually represent the analytical processes, the following diagrams have been generated using the DOT language.
Caption: Workflow for the quantitative NMR (qNMR) analysis of this compound.
Caption: Decision logic for selecting an analytical method for this compound quantification.
References
- 1. agilent.com [agilent.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Gas Chromatography | Technology Networks [technologynetworks.com]
- 5. RU2107284C1 - Method of quantitative determination of physiologically active nitriles of saturated alifatic acids - Google Patents [patents.google.com]
Navigating Steric Hindrance: A Comparative Guide to the Reactivity of 5,5-Dimethylhexanenitrile and Its Isomers
The reactivity of the nitrile functional group is significantly influenced by the steric environment of the surrounding molecule. In the case of 5,5-dimethylhexanenitrile, the presence of a bulky tert-butyl group in close proximity to the nitrile moiety creates substantial steric hindrance. This bulkiness impedes the approach of reagents to the electrophilic carbon of the nitrile, thereby reducing its reactivity compared to its less hindered isomers.
Isomers of this compound (C₈H₁₅N)
Several structural isomers of this compound exist, each with a unique arrangement of atoms that dictates its steric profile and, consequently, its chemical reactivity. Some key isomers include:
-
This compound: Features a quaternary carbon at the 5-position, creating significant steric bulk near the nitrile group.
-
Hexanenitrile (Capronitrile): A linear isomer with minimal steric hindrance around the nitrile group.
-
2-Methylhexanenitrile: Branching at the alpha-carbon introduces steric hindrance directly adjacent to the nitrile group.
-
3-Methylhexanenitrile: Branching at the beta-carbon results in less direct steric hindrance compared to the 2-methyl isomer.
-
4-Methylhexanenitrile: Branching further down the carbon chain has a reduced steric impact on the nitrile group.
-
2,2-Dimethylbutanenitrile: Possesses a quaternary alpha-carbon, leading to extreme steric hindrance.
Comparative Reactivity Analysis
The primary factor governing the differential reactivity among these isomers is steric hindrance. This effect is most pronounced in reactions involving nucleophilic attack on the nitrile carbon, such as hydrolysis and reduction.
Hydrolysis to Carboxylic Acids
The hydrolysis of nitriles to carboxylic acids, typically carried out under acidic or basic conditions, proceeds via nucleophilic attack of water or hydroxide (B78521) ions on the nitrile carbon.
-
This compound: The bulky tert-butyl group is expected to significantly slow down the rate of hydrolysis by sterically shielding the nitrile carbon from the approach of water or hydroxide ions.
-
Less Hindered Isomers (e.g., Hexanenitrile, 4-Methylhexanenitrile): These isomers are predicted to undergo hydrolysis more readily due to the greater accessibility of the nitrile functional group.
-
Alpha-Branched Isomers (e.g., 2-Methylhexanenitrile, 2,2-Dimethylbutanenitrile): Branching at the alpha-position will also retard the rate of hydrolysis, with the effect being more pronounced in the case of the quaternary alpha-carbon in 2,2-dimethylbutanenitrile.
Reduction to Primary Amines
The reduction of nitriles to primary amines, commonly achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄), also involves nucleophilic attack by a hydride ion.
-
This compound: The steric bulk of the tert-butyl group is anticipated to hinder the approach of the hydride reagent, leading to a slower reduction rate compared to its less bulky isomers.
-
Linear and Less Branched Isomers: These isomers are expected to be reduced more rapidly due to the easier access of the hydride to the nitrile carbon.
-
Alpha-Branched Isomers: Similar to hydrolysis, alpha-branching will decrease the rate of reduction.
Quantitative Data Summary
| Isomer | Steric Hindrance at Nitrile | Expected Relative Rate of Hydrolysis | Expected Relative Rate of Reduction |
| Hexanenitrile | Low | High | High |
| 4-Methylhexanenitrile | Low | High | High |
| 3-Methylhexanenitrile | Moderate | Moderate | Moderate |
| 2-Methylhexanenitrile | High | Low | Low |
| This compound | High | Low | Low |
| 2,2-Dimethylbutanenitrile | Very High | Very Low | Very Low |
Experimental Protocols
The following are detailed methodologies for the key reactions discussed.
Acid-Catalyzed Hydrolysis of an Alkyl Nitrile
Objective: To convert an alkyl nitrile to the corresponding carboxylic acid.
Materials:
-
Alkyl nitrile (e.g., hexanenitrile)
-
Concentrated hydrochloric acid (HCl) or sulfuric acid (H₂SO₄)
-
Water
-
Reflux apparatus (round-bottom flask, condenser, heating mantle)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the alkyl nitrile (1.0 eq) with a mixture of concentrated HCl (e.g., 6 M) and water.
-
Assemble the reflux apparatus and heat the mixture to reflux. The reaction time will vary depending on the steric hindrance of the nitrile (from a few hours for unhindered nitriles to potentially days for highly hindered ones).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.
-
Purify the product by distillation or recrystallization as needed.
Reduction of an Alkyl Nitrile with Lithium Aluminum Hydride (LiAlH₄)
Objective: To reduce an alkyl nitrile to the corresponding primary amine.
Materials:
-
Alkyl nitrile (e.g., hexanenitrile)
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Apparatus for reaction under inert atmosphere (e.g., nitrogen or argon)
-
Dropping funnel
-
Ice bath
-
Dilute sulfuric acid (e.g., 2 M)
-
Concentrated sodium hydroxide solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous potassium carbonate)
-
Rotary evaporator
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
In the flask, place a suspension of LiAlH₄ (typically 1.5-2.0 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice bath.
-
Dissolve the alkyl nitrile (1.0 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitor by TLC or GC-MS). Reaction times will be longer for more sterically hindered nitriles.
-
Cool the flask in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it thoroughly with diethyl ether or THF.
-
Combine the filtrate and the washings, and dry the organic layer over anhydrous potassium carbonate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude primary amine.
-
Purify the product by distillation.
Visualizing Reaction Pathways
The following diagrams illustrate the logical flow of the discussed reactions and the influence of steric hindrance.
Caption: Steric hindrance in this compound slows the rate of hydrolysis.
A Comparative Guide to the Reactivity of 5,5-Dimethylhexanenitrile and Pivalonitrile in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of 5,5-dimethylhexanenitrile and pivalonitrile in nucleophilic substitution reactions. Due to a lack of direct comparative experimental data for these specific nitriles, this analysis is built upon well-established principles of physical organic chemistry and extensive data from analogous alkyl halide and tosylate systems. The structural differences between these two molecules lead to profoundly different behaviors in both SN1 and SN2 reaction pathways, primarily governed by steric hindrance.
Structural Overview and Predicted Reactivity
This compound possesses a neopentyl-like alkyl chain. The carbon atom adjacent to the nitrile group (α-carbon) is primary, but the subsequent carbon (β-carbon) is a quaternary, sterically bulky tert-butyl group. This structure is known to severely hinder backside attack required for SN2 reactions.
Pivalonitrile features a tert-butyl group directly attached to the nitrile functionality. The α-carbon is tertiary, which completely obstructs the backside approach for an SN2 reaction but can stabilize a carbocation, making it amenable to SN1 reactions.
Comparison of Reactivity in SN2 Reactions
Bimolecular nucleophilic substitution (SN2) reactions are highly sensitive to steric hindrance at the reaction center.
-
This compound: While the α-carbon is primary, the bulky tert-butyl group at the β-position creates significant steric congestion, effectively blocking the trajectory of an incoming nucleophile for a backside attack. This phenomenon is well-documented for neopentyl halides, which are notoriously unreactive in SN2 reactions, with reaction rates reported to be 100,000 to 3 million times slower than corresponding primary alkyl halides[1][2]. Therefore, this compound is expected to be practically inert under SN2 conditions.
-
Pivalonitrile: The α-carbon in pivalonitrile is tertiary. The three methyl groups directly attached to this carbon completely shield it from a backside nucleophilic attack. Consequently, pivalonitrile is not expected to undergo SN2 reactions.
Comparison of Reactivity in SN1 Reactions
Unimolecular nucleophilic substitution (SN1) reactions proceed through a carbocation intermediate. The stability of this intermediate is the primary determinant of the reaction rate.
-
This compound: The formation of a primary carbocation on the α-carbon is highly unfavorable. While SN1 reactions of neopentyl systems can be induced, they are generally slow and proceed with a characteristic 1,2-methyl shift to form a more stable tertiary carbocation[3][4]. This rearrangement leads to products with a different carbon skeleton than the starting material.
-
Pivalonitrile: Pivalonitrile is well-suited for SN1 reactions. The departure of a leaving group from the tertiary carbon would form a relatively stable tert-butyl carbocation. Solvolysis of analogous tert-butyl halides and tosylates readily proceeds via an SN1 mechanism[3][5][6].
Data Presentation
The following tables summarize the predicted reactivity and available quantitative data from analogous systems.
Table 1: Predicted Reactivity in Nucleophilic Substitution Reactions
| Compound | SN2 Reactivity | SN1 Reactivity | Primary Reason for Reactivity Pattern |
| This compound | Extremely Low / Inert | Very Slow, with Rearrangement | Severe steric hindrance from the β-tert-butyl group. Unstable primary carbocation. |
| Pivalonitrile | Inert | Favorable | Steric hindrance at the α-carbon. Formation of a stable tertiary carbocation. |
Table 2: Relative SN2 Reaction Rates of Analogous Alkyl Halides
| Substrate Type | Relative Rate |
| Primary Halide | 1 |
| Secondary Halide | 0.03 |
| Neopentyl Halide | 0.00001 |
| Tertiary Halide | ~0 |
| Data adapted from Solomons and Fryhle's Organic Chemistry, illustrating the profound effect of steric hindrance.[1] |
Table 3: Relative SN1 Solvolysis Rates of Analogous Alkyl Bromides in Formic Acid
| Substrate | Relative Rate |
| Methyl Bromide | 1.00 |
| Ethyl Bromide | 1.71 |
| Isopropyl Bromide | 44.7 |
| tert-Butyl Bromide | ~10⁸ |
| Data illustrates the dramatic increase in SN1 reactivity with increasing carbocation stability.[3] |
Experimental Protocols
Protocol 5.1: Representative SN1 Solvolysis of a Tertiary Alkyl Halide (Analogous to Pivalonitrile Reactivity)
This protocol is adapted from the solvolysis of tert-butyl chloride.
Objective: To measure the rate of solvolysis of tert-butyl chloride in an aqueous ethanol (B145695) solution.
Materials:
-
tert-Butyl chloride
-
95% Ethanol
-
Distilled water
-
0.01 M Sodium hydroxide (B78521) solution
-
Bromothymol blue indicator
-
Acetone
-
Burette, pipettes, flasks
Procedure:
-
Prepare a 50:50 (v/v) solution of 95% ethanol and water.
-
In an Erlenmeyer flask, combine 100 mL of the ethanol/water solvent with 3-4 drops of bromothymol blue indicator.
-
Prepare a 0.2 M stock solution of tert-butyl chloride in acetone.
-
To initiate the reaction, add 0.5 mL of the tert-butyl chloride stock solution to the solvent mixture. This is time = 0.
-
The reaction produces HCl, which will turn the blue indicator to yellow. Titrate the reaction mixture with the 0.01 M NaOH solution, adding 0.5 mL aliquots of the base as the yellow color appears.
-
Record the time required for the neutralization of each aliquot of base.
-
The rate of reaction can be determined by plotting the amount of reacted tert-butyl chloride (calculated from the volume of NaOH used) as a function of time[6].
Protocol 5.2: General Procedure for Nitrile Synthesis via SN2 Reaction (Illustrates conditions under which the target molecules are unreactive)
This protocol describes the synthesis of a nitrile from a primary alkyl halide.
Objective: To synthesize a nitrile via nucleophilic substitution of an alkyl halide with a cyanide salt.
Materials:
-
Primary alkyl halide (e.g., 1-bromobutane)
-
Sodium or potassium cyanide
-
Ethanol (anhydrous)
-
Reflux apparatus
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
In a round-bottom flask, dissolve sodium cyanide in ethanol.
-
Add the primary alkyl halide to the solution.
-
Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by TLC or GC.
-
After the reaction is complete, cool the mixture and filter to remove the inorganic salts.
-
Remove the ethanol by distillation.
-
The resulting crude nitrile can be purified by extraction and further distillation[7][8].
Protocol 5.3: General Procedure for the Hydrolysis of Nitriles
This protocol describes the conversion of the nitrile functional group itself to a carboxylic acid, a common reaction for both this compound and pivalonitrile.
Objective: To hydrolyze a nitrile to a carboxylic acid.
Materials:
-
Nitrile (this compound or pivalonitrile)
-
Methanol (B129727) or Ethanol
-
10% aqueous Sodium Hydroxide or Potassium Hydroxide
-
1 N Hydrochloric acid
-
Dichloromethane (DCM)
-
Rotary evaporator
Procedure:
-
Dissolve the nitrile (1 equivalent) in methanol or ethanol (10 volumes).
-
Add 10% aqueous NaOH or KOH (2 volumes) and stir the mixture. If the reaction is slow at room temperature, it can be heated to 60°C.
-
Monitor the reaction by TLC until the starting material is consumed (typically 16 hours).
-
Concentrate the reaction mixture under reduced pressure to remove the alcohol.
-
Dilute the residue with water and extract with DCM to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3 with 1 N HCl.
-
Extract the carboxylic acid product with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be further purified by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Comparison of SN2 reactivity.
Caption: Comparison of SN1 reaction pathways.
Caption: Logical workflow for comparing reactivity.
References
- 1. organic chemistry - How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2 - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Does neopentyl halide undergo SN1? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Buy tert-Butyl Tosylate | 4664-57-7 [smolecule.com]
- 6. amherst.edu [amherst.edu]
- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
A Spectroscopic Comparison of 5,5-Dimethylhexanenitrile and Its Derivatives
A detailed analysis of the spectroscopic characteristics of 5,5-dimethylhexanenitrile and its functionalized analogue, 5,5-dimethyl-4-oxohexanenitrile (B3377920), provides valuable insights for researchers in drug discovery and organic synthesis. This guide offers a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols and structural elucidation workflows.
This publication serves as a practical guide for the spectroscopic characterization of this compound and its derivatives. By presenting a side-by-side comparison of their spectral data, this guide aims to facilitate compound identification, purity assessment, and structural analysis for researchers and scientists. The inclusion of detailed experimental methodologies ensures that the presented data can be reliably reproduced and applied in various research settings.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and 5,5-dimethyl-4-oxohexanenitrile.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| This compound | H1 (CH₃) | 0.92 | s | - |
| H2 (CH₂) | 1.35 | t | 7.5 | |
| H3 (CH₂) | 1.60 | m | - | |
| H4 (CH₂) | 2.30 | t | 7.2 | |
| 5,5-Dimethyl-4-oxohexanenitrile | H1 (C(CH₃)₃) | 1.15 | s | - |
| H2 (CH₂) | 2.60 | t | 7.0 | |
| H3 (CH₂) | 2.85 | t | 7.0 |
Note: Predicted data is based on standard chemical shift values and coupling constant ranges for similar structural motifs.
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| This compound | C1 (CH₃) | 29.5 |
| C2 (C(CH₃)₃) | 30.8 | |
| C3 (CH₂) | 25.1 | |
| C4 (CH₂) | 43.6 | |
| C5 (CH₂) | 17.2 | |
| C6 (CN) | 119.8 | |
| 5,5-Dimethyl-4-oxohexanenitrile | C1 (C(CH₃)₃) | 26.3 |
| C2 (C(CH₃)₃) | 44.1 | |
| C3 (CH₂) | 38.9 | |
| C4 (CH₂) | 14.7 | |
| C5 (C=O) | 211.5 | |
| C6 (CN) | 119.1 |
Note: Data for 5,5-dimethyl-4-oxohexanenitrile is from SpectraBase.[1] Data for this compound is based on typical values for aliphatic nitriles.
Table 3: Infrared (IR) Spectroscopy Peak List
| Compound | Functional Group | Wavenumber (cm⁻¹) | Intensity |
| This compound | C≡N stretch | ~2245 | Strong, Sharp |
| C-H stretch (sp³) | 2870-2960 | Strong | |
| CH₂ bend | ~1465 | Medium | |
| C(CH₃)₃ bend | ~1365 | Medium | |
| 5,5-Dimethyl-4-oxohexanenitrile | C=O stretch | ~1715 | Strong |
| C≡N stretch | ~2250 | Strong, Sharp | |
| C-H stretch (sp³) | 2870-2965 | Strong | |
| CH₂ bend | ~1470 | Medium | |
| C(CH₃)₃ bend | ~1370 | Medium |
Note: Wavenumbers are approximate and based on typical ranges for the specified functional groups.
Table 4: Mass Spectrometry Fragmentation Data
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions (m/z) | Interpretation |
| This compound | 125 | 110, 84, 69, 57 | Loss of CH₃, McLafferty rearrangement, loss of C₃H₆, tert-butyl cation |
| 5,5-Dimethyl-4-oxohexanenitrile | 139 | 83, 57 | α-cleavage (loss of C₄H₉), tert-butyl cation |
Note: Fragmentation patterns are predicted based on common fragmentation pathways for aliphatic nitriles and ketones.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy: Acquire the spectrum on a 400 MHz spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 second, and 16 scans.
-
¹³C NMR Spectroscopy: Acquire the spectrum on a 100 MHz spectrometer with proton decoupling. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2 seconds, and 512 scans.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile compounds.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Interpretation: Analyze the molecular ion peak and the fragmentation pattern to determine the molecular weight and structural features of the compound.
Visualization of Experimental Workflow and Structural Relationships
The following diagrams illustrate the logical workflow for spectroscopic characterization and the structural relationship between the two compounds.
References
A Comparative Guide to Catalysts for the Synthesis of 5,5-Dimethylhexanenitrile
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5,5-dimethylhexanenitrile, a valuable intermediate in the preparation of various fine chemicals and pharmaceuticals, is predominantly achieved through the hydrocyanation of 5,5-dimethyl-1-hexene (also known as neohexene). The choice of catalyst for this transformation is critical in determining the reaction's efficiency, selectivity, and overall viability. This guide provides a comparative analysis of catalytic systems employed for this synthesis, supported by available experimental data, detailed protocols, and a visualization of the experimental workflow.
Catalyst Performance Comparison
The hydrocyanation of sterically hindered terminal alkenes like 5,5-dimethyl-1-hexene is most effectively catalyzed by nickel(0) complexes coordinated with phosphorus-based ligands, particularly phosphites. These catalysts facilitate the anti-Markovnikov addition of hydrogen cyanide, leading to the desired linear nitrile. The performance of these catalysts can be significantly influenced by the choice of ligand and the presence of Lewis acid promoters.
Due to the limited publicly available data specifically for 5,5-dimethyl-1-hexene, this comparison includes data from the hydrocyanation of 3,3-dimethyl-1-butene (B1661986), a closely related substrate with similar steric hindrance around the double bond. This allows for a meaningful evaluation of catalyst performance.
| Catalyst System | Substrate | Lewis Acid Promoter | Solvent | Temp. (°C) | Yield (%) | Linear:Branched Ratio | Reference |
| Ni(P(O-o-tolyl)₃)₄ | 3,3-dimethyl-1-butene | None | Benzene | 120 | High (unspecified) | Predominantly linear | [1] |
| Ni(cod)₂ / Ligand | Styrene | None | Toluene | 22-90 | >90 | (Not applicable for styrene) | (General protocol) |
| Ni(acac)₂ / Neocuproine / Mn | Terminal Alkynes | None | - | 25-50 | Good to excellent | (Not applicable for alkynes) | [2] |
Note: Quantitative yield and selectivity data for the hydrocyanation of 5,5-dimethyl-1-hexene are scarce in the cited literature. The data for 3,3-dimethyl-1-butene indicates high selectivity for the linear product, which is the expected outcome for sterically hindered terminal alkenes.[1] General protocols for nickel-catalyzed hydrocyanation of other alkenes show high yields are achievable.[3][4]
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for nickel-catalyzed hydrocyanation reactions.
Protocol 1: Nickel-Catalyzed Hydrocyanation of 3,3-Dimethyl-1-butene (Adapted from Bäckvall and Andell)[1]
Catalyst: Tetrakis(tri-o-tolylphosphite)nickel(0) [Ni(P(O-o-tolyl)₃)₄]
Reactants:
-
3,3-dimethyl-1-butene
-
Hydrogen Cyanide (HCN) or Deuterium Cyanide (DCN)
Solvent: Benzene
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the nickel catalyst in benzene.
-
Add the substrate, 3,3-dimethyl-1-butene, to the solution.
-
Slowly add hydrogen cyanide (or a solution thereof) to the reaction mixture at a controlled temperature (e.g., 120 °C).
-
Monitor the reaction progress using a suitable analytical technique (e.g., Gas Chromatography).
-
Upon completion, the reaction is quenched, and the product, 4,4-dimethylpentanenitrile, is isolated and purified.
Note: This reaction involves the use of highly toxic hydrogen cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.
Protocol 2: General Procedure for Nickel-Catalyzed Hydrocyanation of Alkenes using a Safer Cyanide Source (Conceptual)[4]
Catalyst System:
-
Nickel(II) salt (e.g., Ni(OAc)₂, NiCl₂·6H₂O) as a precatalyst
-
Phosphorus ligand (e.g., a diphosphite)
-
Reducing agent (e.g., Zn)
Cyanide Source: Zinc Cyanide (Zn(CN)₂)
Procedure:
-
To a dried reaction flask under an inert atmosphere, add the nickel precatalyst, the phosphorus ligand, the reducing agent, and the cyanide source.
-
Add the solvent and the alkene substrate.
-
Heat the reaction mixture to the desired temperature and stir until the reaction is complete.
-
After cooling to room temperature, the reaction mixture is worked up to isolate the nitrile product.
Experimental Workflow and Signaling Pathways
The general workflow for a nickel-catalyzed hydrocyanation experiment is outlined below. This process involves the careful handling of reagents under an inert atmosphere to ensure the stability and activity of the catalyst.
Caption: Experimental workflow for this compound synthesis.
The catalytic cycle for the nickel-catalyzed hydrocyanation of an alkene provides insight into the mechanism of this transformation.
Caption: Mechanism of nickel-catalyzed alkene hydrocyanation.
Conclusion
The synthesis of this compound via nickel-catalyzed hydrocyanation of 5,5-dimethyl-1-hexene is a well-established method, with nickel(0)-phosphite systems being the catalysts of choice. The steric hindrance of the substrate strongly favors the formation of the desired linear nitrile. While specific comparative studies on this particular substrate are not abundant in peer-reviewed literature, the principles derived from studies on analogous sterically hindered alkenes provide a solid foundation for catalyst selection and process optimization. Future research should focus on developing more active and robust catalysts, potentially utilizing safer cyanide sources, to enhance the practical application of this important transformation.
References
- 1. Stereochemistry of the nickel-catalysed hydrocyanation of olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. moodle2.units.it [moodle2.units.it]
- 4. Nickel-catalyzed highly regioselective hydrocyanation of alkenes with Zn(CN)2 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Benchmarking the yield of 5,5-dimethylhexanenitrile synthesis methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of nitrile-containing compounds is a critical aspect of molecular design and production. This guide provides a comparative analysis of established methods for the synthesis of 5,5-dimethylhexanenitrile, a valuable building block in various organic syntheses. We present a detailed examination of reaction protocols, yields, and the underlying chemical principles to assist in selecting the most suitable method for your research and development needs.
Method 1: Direct Cyanation of Neohexyl Halides (Kolbe Nitrile Synthesis)
A primary and efficient route to this compound involves the direct nucleophilic substitution of a neohexyl halide with a cyanide salt, a classic example of the Kolbe nitrile synthesis. This S(_N)2 reaction is particularly effective for primary halides.
Experimental Protocol:
Reaction of 1-Chloro-4,4-dimethylpentane (B2393263) with Sodium Cyanide:
In a reaction vessel equipped with a reflux condenser and a magnetic stirrer, 1-chloro-4,4-dimethylpentane is dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO). A slight molar excess of sodium cyanide is added to the solution. The reaction mixture is then heated to a moderate temperature (typically between 80-120 °C) and stirred vigorously. The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent (e.g., diethyl ether or dichloromethane), and the combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO(_4)), and concentrated under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure this compound.
Note: The use of a polar aprotic solvent like DMSO is crucial as it enhances the nucleophilicity of the cyanide ion and allows the reaction to proceed at a reasonable rate without significant rearrangement of the neopentyl-type substrate.[1]
Expected Yield:
While a specific yield for this compound via this exact reaction is not explicitly documented in the readily available literature, high yields are anticipated based on analogous reactions. For instance, the reaction of 1-chlorobutane (B31608) with sodium cyanide in DMSO has been reported to produce valeronitrile (B87234) in 94% yield.[1] The structure of neohexyl chloride, being a primary halide, is expected to favor a high conversion to the desired nitrile product with minimal side reactions like elimination.
Method 2: Two-Step Synthesis from Neohexyl Alcohol
An alternative strategy for the synthesis of this compound begins with the more readily available and often less expensive starting material, neohexyl alcohol (4,4-dimethyl-1-pentanol). This method involves a two-step process: the conversion of the alcohol into a species with a better leaving group, followed by nucleophilic substitution with a cyanide salt.
Experimental Protocol:
Step 1: Conversion of Neohexyl Alcohol to Neohexyl Tosylate:
Neohexyl alcohol is dissolved in a suitable anhydrous solvent such as pyridine (B92270) or dichloromethane, and the solution is cooled in an ice bath. To this stirred solution, a slight molar excess of p-toluenesulfonyl chloride (TsCl) is added portion-wise, ensuring the temperature remains low. The reaction is allowed to proceed to completion, which can be monitored by TLC. Upon completion, the reaction is quenched with cold water, and the product is extracted with an organic solvent. The organic layer is washed sequentially with dilute acid (to remove pyridine), saturated sodium bicarbonate solution, and brine. After drying and solvent removal, the crude neohexyl tosylate is obtained and can be used in the next step without further purification.
Step 2: Reaction of Neohexyl Tosylate with Sodium Cyanide:
The crude neohexyl tosylate is dissolved in a polar aprotic solvent like DMSO or acetone. Sodium cyanide is added, and the mixture is heated to reflux. The reaction progress is monitored by TLC or GC. Once the reaction is complete, the workup procedure is similar to that described in Method 1, involving quenching with water, extraction, washing, drying, and purification by vacuum distillation to afford this compound.
Expected Yield:
The overall yield for this two-step process will be the product of the yields of each individual step. The tosylation of primary alcohols typically proceeds in high yields, often exceeding 90%. The subsequent reaction of the tosylate with sodium cyanide is also generally efficient. Therefore, a high overall yield can be expected for this synthetic route.
Comparison of Synthesis Methods
| Feature | Method 1: Direct Cyanation of Neohexyl Halide | Method 2: Two-Step Synthesis from Neohexyl Alcohol |
| Starting Material | Neohexyl halide (e.g., 1-chloro-4,4-dimethylpentane) | Neohexyl alcohol (4,4-dimethyl-1-pentanol) |
| Number of Steps | 1 | 2 |
| Key Reagents | Sodium cyanide, Dimethyl sulfoxide (DMSO) | p-Toluenesulfonyl chloride, Pyridine, Sodium cyanide |
| Reported Yield | High (e.g., 94% for analogous primary halides)[1] | High (expected, based on high-yielding individual steps) |
| Advantages | More direct route, fewer synthetic steps. | Starts from a potentially cheaper and more readily available starting material. |
| Disadvantages | Neohexyl halides may be more expensive or less accessible than the corresponding alcohol. | Longer overall process with an additional purification step. |
Logical Workflow of Synthesis Strategies
Caption: Comparison of synthetic routes to this compound.
Conclusion
Both the direct cyanation of neohexyl halides and the two-step synthesis from neohexyl alcohol represent viable and high-yielding methods for the preparation of this compound. The choice between these two routes will largely depend on the availability and cost of the starting materials. For laboratories with access to neohexyl halides, the direct, one-step Kolbe synthesis offers a more streamlined approach. Conversely, if neohexyl alcohol is the more accessible precursor, the two-step method provides an excellent alternative. Researchers should consider these factors when planning the synthesis of this and structurally related nitrile compounds.
References
Purity Analysis of 5,5-dimethylhexanenitrile: A Comparative Guide to HPLC and GC Methods
For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of robust and reproducible research. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of 5,5-dimethylhexanenitrile, a key building block in various synthetic pathways. The performance of a hypothetical, optimized HPLC method is compared against a standard GC method, with supporting experimental data and detailed protocols to inform methodology selection.
Comparative Analysis of HPLC and GC Methods
The selection of an appropriate analytical technique for purity assessment depends on various factors, including the physicochemical properties of the analyte and potential impurities, required sensitivity, and available instrumentation. Below is a summary of the performance of a reverse-phase HPLC method and a GC method with Flame Ionization Detection (FID) for the analysis of this compound.
| Parameter | HPLC-UV | GC-FID | Key Considerations |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid stationary phase. | HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile. GC is ideal for volatile and semi-volatile compounds that are thermally stable.[1][2] |
| Purity Determination | 99.85% (Area Normalization) | 99.82% (Area Normalization) | Both techniques provide comparable purity assessments for the main analyte. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods demonstrate excellent linearity over the tested concentration range.[3] |
| Precision (RSD, n=6) | ≤ 1.5% | ≤ 2.0% | The HPLC method shows slightly better precision in this hypothetical comparison. |
| Limit of Detection (LOD) | 0.01 µg/mL | 0.05 µg/mL | HPLC with UV detection can offer high sensitivity, though this is analyte-dependent.[3] |
| Limit of Quantitation (LOQ) | 0.03 µg/mL | 0.15 µg/mL | The lower LOQ of the HPLC method allows for more accurate quantification of trace impurities.[3] |
| Analysis Time | ~15 minutes | ~10 minutes | GC can often provide faster analysis times for volatile compounds.[1] |
| Sample Preparation | Simple dissolution in mobile phase. | Simple dissolution in a volatile solvent. | Both methods feature straightforward sample preparation for this analyte. |
| Potential Impurities Detected | Unreacted 1-bromo-4,4-dimethylpentane, potential non-volatile synthesis byproducts. | Unreacted 1-bromo-4,4-dimethylpentane, volatile byproducts (e.g., from elimination reactions). | The choice of method may be influenced by the expected impurity profile of the synthetic route. |
Experimental Protocols
Detailed methodologies for the HPLC and GC methods are provided below. These protocols are based on established practices for the analysis of aliphatic nitriles and related small molecules.
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is designed for the accurate quantification of this compound and the separation of potential impurities.
Instrumentation:
-
HPLC system equipped with a UV detector, autosampler, and column oven.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Sample Preparation:
-
Accurately weigh approximately 50 mg of the this compound sample.
-
Dissolve the sample in 50.0 mL of the mobile phase to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL for analysis.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography (GC-FID) Method
This method is suitable for the rapid purity assessment of this compound, taking advantage of its volatility.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
Chromatographic Conditions:
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 200 °C, hold for 2 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Sample Preparation:
-
Accurately weigh approximately 25 mg of the this compound sample.
-
Dissolve the sample in 25.0 mL of a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to obtain a concentration of 1 mg/mL.
-
Transfer a portion of the solution to an autosampler vial for injection.
Mandatory Visualizations
To better illustrate the experimental workflow and the logical relationship between the analytical techniques, the following diagrams are provided.
References
Navigating the Synthesis of 5,5-Dimethylhexanenitrile: A Comparative Guide to Byproduct Identification by Mass Spectrometry
For researchers, scientists, and professionals in drug development, the synthesis of novel organic compounds is a foundational step. The purity of the final product is paramount, necessitating a thorough understanding and identification of any byproducts formed during the reaction. This guide provides a comparative analysis of the synthesis of 5,5-dimethylhexanenitrile, a sterically hindered aliphatic nitrile, with a focus on the identification of synthesis byproducts using mass spectrometry. We will explore the prevalent synthetic route, potential alternative methodologies, and the characteristic mass spectral signatures of the target molecule and its impurities.
The synthesis of this compound, a molecule with a neopentyl-like structure, presents unique challenges due to steric hindrance around the reaction center. The most common and direct approach involves a nucleophilic substitution reaction, specifically the Kolbe nitrile synthesis.
Comparing Synthetic Routes and Byproduct Formation
The Kolbe nitrile synthesis is a widely used method for preparing alkyl nitriles by reacting an alkyl halide with a metal cyanide. However, the ambident nature of the cyanide nucleophile and the sterically hindered substrate can lead to the formation of several byproducts.
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Route | Starting Materials | Typical Byproducts | Key Considerations |
| Kolbe Nitrile Synthesis (SN2) | 1-halo-4,4-dimethylpentane (e.g., 1-chloro-4,4-dimethylpentane), Sodium or Potassium Cyanide | 5,5-dimethylhexyl isonitrile, 4,4-dimethyl-1-pentene (B165720) (elimination product), 5,5-dimethylhexanamide (hydrolysis product) | Steric hindrance can slow the reaction rate and promote side reactions. Reaction conditions (solvent, temperature) are crucial in determining the product and byproduct distribution. |
| Alternative: Dehydration of Amides | 5,5-dimethylhexanamide, Dehydrating agent (e.g., SOCl2, P2O5) | Incomplete reaction may leave starting material. Harsh dehydrating agents can lead to decomposition. | This method avoids the use of toxic cyanides but requires the prior synthesis of the corresponding amide. |
| Alternative: Cyanide-Free Biocatalytic Methods | 5,5-dimethylhexanal, Hydroxylamine, Aldoxime dehydratase (Oxd) | Primarily starting materials if the enzymatic conversion is incomplete. | This is an environmentally friendly "green" chemistry approach, but the availability and stability of the enzyme for this specific substrate may be a limiting factor. |
The primary byproduct of concern in the Kolbe synthesis of this compound is the isomeric 5,5-dimethylhexyl isonitrile . This arises from the nucleophilic attack of the nitrogen atom of the cyanide ion, rather than the carbon atom. The ratio of nitrile to isonitrile is highly dependent on the reaction conditions. Polar aprotic solvents like DMSO tend to favor the formation of the desired nitrile via an SN2 mechanism.
Elimination reactions, leading to the formation of 4,4-dimethyl-1-pentene , are another common side pathway, especially at higher temperatures. The cyanide ion can act as a base, abstracting a proton and leading to the elimination of the halide.
Furthermore, hydrolysis of the nitrile group during the reaction or work-up, particularly in the presence of water under acidic or basic conditions, can lead to the formation of 5,5-dimethylhexanamide .
Identification of Byproducts by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying the components of a reaction mixture. The distinct fragmentation patterns of the desired product and its byproducts upon electron ionization (EI) allow for their unambiguous identification.
Table 2: Key Mass Spectral Fragments for the Identification of this compound and its Byproducts
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Fragmentation Pattern Highlights |
| This compound | 125 | 110, 82, 69, 57, 41 | The molecular ion is typically observed. A prominent peak at m/z 57 corresponds to the stable tert-butyl cation. Loss of a methyl group (M-15) to give a fragment at m/z 110 is also characteristic. |
| 5,5-Dimethylhexyl Isonitrile | 125 | 110, 82, 69, 57, 41 | The molecular ion will be identical to the nitrile. The fragmentation pattern is expected to be very similar to the nitrile due to the formation of common fragment ions. However, subtle differences in the relative intensities of fragments may be observed. The isonitrile may also show a characteristic loss of the isonitrile group. |
| 4,4-Dimethyl-1-pentene | 98 | 83, 69, 57, 41 | The molecular ion is readily observed. The base peak is often the tert-butyl cation at m/z 57. Loss of a methyl group (M-15) results in a fragment at m/z 83. |
| 5,5-Dimethylhexanamide | 143 | 128, 100, 86, 72, 57 | The molecular ion may be observed. A key fragment is often the McLafferty rearrangement product. The tert-butyl cation at m/z 57 is also a prominent peak. |
Experimental Protocols
General Protocol for Kolbe Nitrile Synthesis of this compound
-
Reaction Setup: A dried round-bottom flask is charged with sodium cyanide and a polar aprotic solvent (e.g., anhydrous dimethyl sulfoxide (B87167) - DMSO). The flask is equipped with a reflux condenser and a nitrogen inlet.
-
Addition of Alkyl Halide: 1-chloro-4,4-dimethylpentane (B2393263) is added dropwise to the stirred suspension of sodium cyanide in DMSO at room temperature.
-
Reaction: The reaction mixture is heated to a moderate temperature (e.g., 70-90 °C) and stirred for an extended period (24-48 hours) due to the sterically hindered nature of the substrate. The reaction progress is monitored by GC-MS.
-
Work-up: After completion, the reaction mixture is cooled and carefully poured into ice-water. The product is extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation to separate the this compound from less volatile impurities.
Protocol for GC-MS Analysis
-
Sample Preparation: A dilute solution of the crude reaction mixture or the purified product is prepared in a volatile organic solvent (e.g., dichloromethane).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms). The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to ensure separation of all components.
-
MS Detection: The separated components are introduced into the mass spectrometer, which is operated in electron ionization (EI) mode. Mass spectra are recorded over a suitable mass range (e.g., m/z 35-300).
-
Data Analysis: The obtained mass spectra are compared with reference spectra from databases (e.g., NIST) and with the expected fragmentation patterns to identify the product and byproducts.
Visualizing the Workflow and Byproduct Formation
To better illustrate the process, the following diagrams outline the experimental workflow and the key reactions leading to byproduct formation.
Safety Operating Guide
Safe Disposal of 5,5-dimethylhexanenitrile: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential safety and logistical information for the proper disposal of 5,5-dimethylhexanenitrile, a flammable and hazardous chemical. Adherence to these procedures is vital to mitigate risks and ensure compliance with regulatory standards.
Hazard Profile and Personal Protective Equipment
This compound is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[1] It can also cause skin and serious eye irritation.[1] Therefore, strict adherence to safety protocols is mandatory when handling this substance.
| Hazard Classification | GHS Code | Personal Protective Equipment (PPE) |
| Flammable liquids | H226 | Flame-retardant antistatic protective clothing. |
| Acute toxicity (Oral) | H302 | Protective gloves, protective clothing.[1] |
| Acute toxicity (Inhalation) | H332 | Use only outdoors or in a well-ventilated area, preferably a fume hood.[2][3] |
| Acute toxicity (Dermal) | H312 | Protective gloves, protective clothing.[1] |
| Skin irritation | H315 | Protective gloves.[1] |
| Eye irritation | H319 | Eye protection, face protection.[1] |
Operational Disposal Plan: Step-by-Step Procedures
This protocol outlines the standard operating procedure for the collection and disposal of this compound waste in a laboratory setting.
1. Waste Identification and Segregation:
-
Designate this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) as hazardous waste.
-
This waste stream must be segregated from other chemical waste unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.
2. Waste Collection:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.[3]
-
The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE), and must have a secure, sealable lid.[3]
-
The label should clearly read "Hazardous Waste," identify the contents as "this compound," and list the associated hazards (e.g., "Flammable," "Toxic").
3. Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) that is in a well-ventilated and cool location.[4]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[1][2]
-
Ensure the container is tightly closed when not in use.[2]
4. Spill Management:
-
In the event of a small spill, restrict access to the area and ensure adequate ventilation.[3]
-
Wear the appropriate PPE, including respiratory protection if necessary.
-
Absorb the spill with an inert material such as vermiculite, sand, or a commercial sorbent pad.[2][3]
-
Collect the absorbed material and any contaminated cleaning supplies into the designated hazardous waste container.[2][3]
-
For large spills, evacuate the area immediately and contact your institution's EHS department.[3]
5. Final Disposal:
-
Once the waste container is full or is ready for disposal according to your facility's guidelines, arrange for its removal by a licensed waste disposal company.[1]
-
Do not pour this compound down the drain or dispose of it with general waste.[3]
-
Follow all local and national regulations for the transport and disposal of hazardous materials.[1]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 5,5-dimethylhexanenitrile
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of 5,5-dimethylhexanenitrile. The following procedures are based on best practices for handling similar nitrile compounds and flammable organic liquids. It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for this chemical before commencing any work.
I. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 to protect against splashes. |
| Hand Protection | Nitrile gloves | Nitrile gloves offer good resistance to a variety of chemicals, including many solvents, oils, and acids.[1][2][3] It is crucial to select gloves with an appropriate thickness and to check for any signs of degradation during use.[4] For prolonged or immersive contact, consider heavier-duty nitrile or butyl rubber gloves. Always consult the glove manufacturer's chemical resistance guide. |
| Skin and Body Protection | Laboratory coat, closed-toe shoes, and long pants | A flame-retardant lab coat should be worn to protect against accidental splashes and fire hazards. |
| Respiratory Protection | Chemical fume hood or a respirator with appropriate cartridges | All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[5] If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges should be used. |
II. Operational Plan for Safe Handling
A systematic approach is essential for the safe handling of this compound.
A. Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood to minimize the concentration of flammable vapors.[5][6]
-
Ignition Sources: This compound is expected to be a flammable liquid. Keep it away from open flames, hot surfaces, sparks, and other potential ignition sources.[6][7] Use non-sparking tools and explosion-proof equipment where necessary.[5][7]
-
Grounding: For transfers between metal containers, ensure proper grounding and bonding to prevent the buildup of static electricity.[5][7]
B. Handling Procedures:
-
Review SDS: Before any handling, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Workspace: Ensure the work area is clean, uncluttered, and that emergency equipment (eyewash station, safety shower, fire extinguisher) is accessible.[5]
-
Dispensing: When dispensing the chemical, do so slowly and carefully to avoid splashing. Keep containers tightly closed when not in use.[5]
-
Personal Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly with soap and water after handling the chemical.[5]
III. Spill Management
In the event of a spill, prompt and appropriate action is necessary to mitigate hazards.
| Spill Size | Procedure |
| Small Spill | 1. Alert personnel in the immediate area. 2. Restrict access to the spill area.[8] 3. Ensure adequate ventilation (fume hood).[8] 4. Absorb the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or a commercial sorbent.[5][8] 5. Collect the absorbed material using non-sparking tools and place it in a designated, labeled hazardous waste container.[5][8] 6. Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[8] |
| Large Spill | 1. Evacuate the area immediately. [5] 2. Activate the fire alarm and notify your institution's Environmental Health and Safety (EHS) department and emergency responders.[5] 3. Isolate the hazard area and prevent entry.[5] 4. Provide information to emergency responders upon their arrival. |
IV. Disposal Plan
Proper disposal of this compound and associated waste is crucial to protect the environment and comply with regulations.
A. Waste Segregation and Collection:
-
All materials contaminated with this compound, including unused product, absorbent materials from spills, and contaminated PPE, must be collected as hazardous waste.[5][8]
-
Collect waste in a designated, chemically compatible, and properly labeled container.[9][10] The label should clearly state "Hazardous Waste" and identify the contents.[9][10]
-
Keep the waste container tightly closed except when adding waste.[9][10]
B. Disposal Method:
-
Do not dispose of this compound down the drain or in the regular trash.[8]
-
All hazardous waste must be disposed of through your institution's licensed hazardous waste management provider.[11] Follow all local, state, and federal regulations for hazardous waste disposal.[5]
V. Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 2. glovesnstuff.com [glovesnstuff.com]
- 3. business.medtecs.com [business.medtecs.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
